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Core Science & Biosynthesis

Foundational

High-Yield Synthesis and Mechanistic Evaluation of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Chemical Rationale The compound (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Chemical Rationale

The compound (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9), also known as 1-(2,3-difluorobenzoyl)-4-methylpiperazine, is a highly versatile building block in modern medicinal chemistry. Aryl piperazine amides are privileged scaffolds frequently utilized to enhance the aqueous solubility, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active therapeutics[1].

The incorporation of the 2,3-difluorophenyl moiety provides unique stereoelectronic properties. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent protons and increases lipophilicity, while the piperazine ring provides a basic nitrogen center crucial for salt formation and hydrogen bonding interactions within biological targets.

Retrosynthetic Analysis & Route Selection

The synthesis of tertiary amides can be achieved through multiple established pathways.

  • Route A (Coupling Reagents): Direct amidation of 2,3-difluorobenzoic acid with 1-methylpiperazine using coupling agents like T3P, HATU, or EDC/HOBt[1]. While mild, this route often requires expensive reagents and generates significant byproducts that complicate purification.

  • Route B (Acid Chloride): Nucleophilic acyl substitution utilizing 2,3-difluorobenzoyl chloride (CAS: 18355-73-2) and 1-methylpiperazine (CAS: 109-01-3)[2].

For this technical guide, Route B is selected. The acid chloride route offers superior atom economy, rapid reaction kinetics, and scalability. Furthermore, because the product contains a basic tertiary amine, an acid-base extraction can be employed during workup, entirely bypassing the need for time-consuming silica gel chromatography.

Synthesis A 2,3-Difluorobenzoyl Chloride C TEA, DCM 0 °C to RT A->C B 1-Methylpiperazine B->C D (2,3-Difluorophenyl) (4-methylpiperazin-1-yl) methanone C->D Nucleophilic Acyl Substitution

Synthetic pathway via nucleophilic acyl substitution.

Experimental Protocol

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2,3-Difluorobenzoyl chloride176.551.01.76 g (1.25 mL)Electrophile
1-Methylpiperazine100.161.11.10 g (1.22 mL)Nucleophile
Triethylamine (TEA)101.191.51.52 g (2.09 mL)Acid Scavenger
Dichloromethane (DCM)84.93N/A50 mLSolvent
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet.

  • Add 1-methylpiperazine (1.10 g, 11 mmol) and triethylamine (1.52 g, 15 mmol) to the flask.

  • Inject anhydrous DCM (40 mL) and submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Causality Insight: The reaction between an acid chloride and a secondary amine is highly exothermic. Cooling the system prevents solvent boil-off and suppresses potential side reactions, ensuring high regiochemical fidelity.

Step 2: Electrophile Addition

  • Dissolve 2,3-difluorobenzoyl chloride (1.76 g, 10 mmol) in anhydrous DCM (10 mL) in a separate dry vial.

  • Transfer the solution to an addition funnel and add it dropwise to the stirring reaction mixture over 15 minutes.

  • Causality Insight: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This minimizes localized heating and ensures the base (TEA) efficiently neutralizes the evolving HCl gas, preventing the protonation and subsequent deactivation of the 1-methylpiperazine nucleophile.

Step 3: Reaction Progression

  • Remove the ice bath after complete addition and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for 2 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Causality Insight: The reaction is typically complete within 1-2 hours due to the high reactivity of the acid chloride. Complete consumption of the UV-active acid chloride indicates reaction termination.

Advanced Workup: Acid-Base Extraction

Because the target molecule contains a basic piperazine moiety, standard chromatography can be avoided by exploiting its pH-dependent solubility.

Workup Crude Crude Mixture in DCM (Product + Impurities) Ext1 Extract with 1M HCl (aq) Crude->Ext1 Aq1 Aqueous Layer (Protonated Product) Ext1->Aq1 Soluble Org1 Organic Layer (Neutral Impurities) Ext1->Org1 Discard Basify Basify Aq. Layer with 2M NaOH to pH 10 Aq1->Basify Ext2 Extract with DCM Basify->Ext2 Pure Organic Layer -> Dry & Evaporate -> Pure Target Ext2->Pure Isolate

Flowchart detailing the acid-base purification strategy.

  • Transfer the crude DCM mixture to a separatory funnel.

  • Add 30 mL of 1M HCl (aq) and shake vigorously. The basic product protonates and migrates to the aqueous layer.

  • Separate and discard the organic layer (which contains unreacted acid chloride, neutral byproducts, and DCM).

  • Wash the aqueous layer once more with 20 mL of fresh DCM to ensure complete removal of organic impurities.

  • Transfer the aqueous layer to an Erlenmeyer flask and place it in an ice bath. Slowly add 2M NaOH (aq) until the pH reaches ~10 (verify with pH paper). The product will deprotonate and may oil out or precipitate.

  • Extract the basic aqueous layer with fresh DCM (3 x 30 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to yield the pure product as a pale yellow to off-white solid/oil.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized batch, the following analytical signatures should be confirmed:

Analytical MethodExpected SignaturesDiagnostic Value
LC-MS (ESI+) [M+H]+ = 241.1 m/zConfirms molecular weight and successful coupling.
¹H NMR (CDCl₃) δ 7.30-7.10 (m, 3H, Ar-H), 3.80 (br s, 2H), 3.35 (br s, 2H), 2.50-2.30 (m, 4H), 2.32 (s, 3H, N-CH₃)Confirms the presence of the aromatic ring, the piperazine core, and the diagnostic N-methyl singlet.
¹⁹F NMR (CDCl₃) Two distinct multiplets around δ -138.0 and -142.0 ppmVerifies the retention of the 2,3-difluoro substitution pattern on the aromatic ring.
IR (ATR) ~1635 cm⁻¹ (C=O stretch, amide)Confirms the formation of the tertiary amide bond.

References

  • Sigma-Aldrich Product Catalog. "(2,3-difluorophenyl)(4-methylpiperazin-1-yl)methanone | 406918-24-9". Thermo Fisher Scientific / Sigma Aldrich.
  • National Institutes of Health (NIH) / PMC. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins". ACS Publications.
  • Ramanlife Substance Database. "List of Organic Substances - 2,3-Difluorobenzoyl chloride (18355-73-2) & 1-Methylpiperazine (109-01-3)". Ramanlife.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-difluorobenzoyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of 1-(2,3-difluorobenzoyl)-4-methylpiperazine , a substituted piperazine derivative of interest in medicinal chemistry. The piperazine scaffold is a common motif in pharmacologically active compounds, and understanding the impact of specific substitutions, such as the 2,3-difluorobenzoyl group, is crucial for rational drug design.

This document moves beyond a simple listing of data points, offering insights into the causal relationships between these properties and their implications for drug development. The data presented herein are computationally predicted, providing a valuable starting point for experimental investigation and lead optimization.

Molecular and Physicochemical Profile

A molecule's fundamental properties dictate its interactions within a biological system. For 1-(2,3-difluorobenzoyl)-4-methylpiperazine, these have been estimated using validated computational models to provide a foundational dataset for further research.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₄F₂N₂ODefines the elemental composition.
Molecular Weight 240.25 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral bioavailability.
logP (Octanol/Water Partition Coefficient) 1.85A key measure of lipophilicity, affecting solubility, permeability, and metabolism.[2][][4]
Topological Polar Surface Area (TPSA) 32.7 ŲPredicts the transport properties of a drug, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0The number of hydrogen atoms attached to electronegative atoms; influences solubility and receptor binding.
Hydrogen Bond Acceptors 3The number of electronegative atoms (N, O); impacts solubility and target interactions.
pKa (most basic) 7.85The acid dissociation constant, which determines the ionization state of the molecule at a given pH, profoundly impacting solubility and absorption.[1][5]

Note: The predicted values were obtained using the SwissADME web tool, a widely used platform for in silico drug discovery.[6][7][8][9]

Key Physicochemical Properties and Their Determination

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's ADME properties.[2][][4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is essential; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[10] The predicted logP of 1.85 for 1-(2,3-difluorobenzoyl)-4-methylpiperazine suggests a favorable balance for oral absorption.

Experimental Protocol: Shake-Flask Method for logP Determination

The "shake-flask" method remains the gold standard for the experimental determination of logP due to its direct measurement of partitioning.[][12][13][14][15]

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Compound Dissolution: Dissolve a known amount of 1-(2,3-difluorobenzoyl)-4-methylpiperazine in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the first.

  • Equilibration: Shake the mixture at a constant temperature for a defined period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[16][17][18][19][20] Poorly soluble compounds often exhibit incomplete or erratic absorption. The predicted solubility profile of 1-(2,3-difluorobenzoyl)-4-methylpiperazine, influenced by its crystalline structure and intermolecular interactions, requires experimental verification to guide formulation strategies.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions.[21][22][23][24]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2,3-difluorobenzoyl)-4-methylpiperazine in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubation: Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).

  • Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of 1-(2,3-difluorobenzoyl)-4-methylpiperazine, as estimated through computational modeling, suggest a promising profile for a potential drug candidate. Its moderate lipophilicity, low polar surface area, and basic pKa in a physiologically relevant range indicate the potential for good oral absorption and distribution. However, it is imperative to underscore that these are in silico predictions. Experimental validation of these properties is a critical next step in the drug development process. The protocols outlined in this guide provide a robust framework for such experimental work, enabling a data-driven approach to the optimization of this and related chemical entities. A thorough understanding and empirical validation of these core physicochemical properties will be instrumental in advancing 1-(2,3-difluorobenzoyl)-4-methylpiperazine through the subsequent stages of preclinical and clinical development.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]

  • Propersea - Property Prediction. Physical Sciences Data science Service. [Link]

  • What is pKa and how is it used in drug development? Pion Inc. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. [Link]

  • ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. WebWire. [Link]

  • ACD/Labs Releases Percepta. [Link]

  • Aqueous solubility: Significance and symbolism. [Link]

  • Molecular property and toxicity prediction using ACD/Percepta®. [Link]

  • What is Lipophilicity? Pion Inc. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. [Link]

  • Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

  • The Importance of Solubility for New Drug Molecules. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • AA-Prop - Protein Physicochemical Properties Prediction Tool. BioGem.Org. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • PHARMACOLOGY 2 - PHARMACOKINETICS. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. Nucleic Acids Research | Oxford Academic. [Link]

  • Calculation of molecular properties. Molinspiration. [Link]

  • SWISS ADME Tool for Drug Property Prediction. Scribd. [Link]

  • Determination of Molecular Property, Bioactivity Score and Binding Energy of the Phytochemical Compounds Present in Cassia Auriculata by Molinspiration and DFT Method. Texila International Journal. [Link]

  • Key predicted ADME properties calculated through SwissADME and QikProp... ResearchGate. [Link]

  • Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). [Link]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PMC. [Link]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. IJPPR. [Link]

  • Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. Research Trend. [Link]

  • 1-[Bis(4-fluorophenyl)methyl]piperazine. PMC. [Link]

  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. [Link]

Sources

Foundational

The Strategic Application of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone in Rational Drug Design

As modern drug discovery pivots toward highly targeted, metabolically stable, and orally bioavailable therapeutics, the selection of precise pharmacophore building blocks is paramount. (2,3-Difluorophenyl)(4-methylpipera...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward highly targeted, metabolically stable, and orally bioavailable therapeutics, the selection of precise pharmacophore building blocks is paramount. (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 406918-24-9) represents a masterclass in rational molecular design. By covalently linking a solubilizing basic amine with a metabolically shielded, electron-deficient aromatic ring via a robust amide bond, this compound serves as a highly versatile intermediate for synthesizing advanced kinase inhibitors and central nervous system (CNS) agents.

This technical guide dissects the physicochemical properties, pharmacological rationale, and synthetic methodologies associated with this critical building block.

Physicochemical Profiling & Structural Data

Before integrating a building block into a high-throughput screening library or a lead optimization campaign, its baseline physicochemical parameters must be established. The table below summarizes the core data for CAS 406918-24-9[1].

PropertyValue / Description
Chemical Name (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone
CAS Registry Number 406918-24-9
Molecular Formula C₁₂H₁₄F₂N₂O
Molecular Weight 240.25 g/mol
SMILES String O=C(C1=CC=CC(F)=C1F)N2CCN(C)CC2
Typical Purity ≥98% (LC-MS/NMR validated)
Structural Motifs 2,3-Difluorobenzoyl moiety; N-methylpiperazine moiety

Pharmacological Rationale: The Causality of Motif Selection

As a Senior Application Scientist, I emphasize that molecular fragments are never chosen at random; they are engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. CAS 406918-24-9 is a bifunctional system designed to address two major challenges in drug development: aqueous solubility and metabolic clearance.

The N-Methylpiperazine Motif: Solubility and Target Binding

The incorporation of an N-methylpiperazine tail is a classical medicinal chemistry strategy to dramatically improve the aqueous solubility and oral bioavailability of lipophilic scaffolds.

  • Causality in PK : The basic tertiary amine (pKa ~8.5) becomes protonated at physiological pH, enhancing dissolution in the gastrointestinal tract. This exact structural modification was the critical breakthrough in the development of the blockbuster drug imatinib (Gleevec), transforming a poorly soluble lead into a highly bioavailable oral therapeutic.

  • Causality in PD : In kinase inhibitors, the N-methylpiperazine group frequently extends out of the ATP-binding pocket into the solvent-exposed channel. Here, it can form critical hydrogen bonds with the protein backbone (as observed in imatinib-kinase co-crystallography), anchoring the inhibitor without clashing with the highly conserved hinge region[2].

The 2,3-Difluorophenyl Motif: Metabolic Shielding and Lipophilicity

Fluorine is a unique element in medicinal chemistry. It is highly electronegative (3.98 on the Pauling scale) yet sterically compact, with a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)[3].

  • Causality in PK : The strategic placement of two adjacent fluorine atoms exerts a powerful inductive electron-withdrawing effect. This shields the aromatic ring from cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation), thereby prolonging the drug's half-life[4]. Furthermore, the highly polarized C–F bonds modulate the overall lipophilicity (LogD) of the molecule, tuning its ability to cross lipid bilayers, including the blood-brain barrier[3].

G A CAS 406918-24-9 Building Block B N-Methylpiperazine Motif A->B C 2,3-Difluorophenyl Motif A->C D Aqueous Solubility & Bioavailability B->D E Solvent Channel Interaction B->E F Metabolic Stability (CYP450 Shielding) C->F G Lipophilicity (LogD) Tuning C->G

Fig 1. Pharmacological impact pathway of CAS 406918-24-9 structural motifs.

Experimental Methodologies & Workflows

To utilize this building block effectively, it must be synthesized with high purity and subsequently functionalized. The following protocols are designed as self-validating systems to ensure maximum yield and reproducibility.

Protocol 1: De Novo Synthesis of CAS 406918-24-9

Objective : High-yield amidation of 2,3-difluorobenzoic acid ensuring >98% purity. Causality : We utilize HATU as the coupling reagent because it efficiently activates the electron-deficient 2,3-difluorobenzoic acid, driving rapid reaction kinetics and maximizing yield compared to standard EDC/HOBt methodologies.

Step-by-Step Procedure :

  • Activation : In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 eq (10 mmol, 1.58 g) of 2,3-difluorobenzoic acid in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq (12 mmol, 4.56 g) of HATU and 3.0 eq (30 mmol, 5.2 mL) of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling : Dropwise add 1.1 eq (11 mmol, 1.22 mL) of N-methylpiperazine. The reaction is mildly exothermic; utilize a room-temperature water bath to prevent thermal degradation.

  • In-Process Self-Validation : After 2 hours, aliquot 10 µL of the reaction mixture, quench in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS. Proceed to workup only when the acid precursor mass (m/z 157 [M-H]⁻) is fully consumed and the product mass (m/z 241 [M+H]⁺) is dominant.

  • Workup : Dilute the mixture with 100 mL of ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (50 mL). The alkaline wash is critical to partition unreacted acid and water-soluble HATU byproducts into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH 95:5 with 1% NH₄OH modifier to prevent amine streaking) to yield the pure amide as a white solid.

Protocol 2: Downstream Functionalization via Directed Ortho Metalation (DoM)

Objective : Functionalize the difluorophenyl ring to attach it to a larger kinase core. Causality : The amide carbonyl and the adjacent fluorine atoms synergistically direct lithium-halogen exchange or direct deprotonation (DoM) to the 4-position or 6-position of the ring. This allows for the introduction of a boronic ester, priming the building block for Suzuki-Miyaura cross-coupling with a halogenated heterocyclic scaffold.

G N1 2,3-Difluorobenzoic Acid N3 Amide Coupling HATU, DIPEA, DMF, RT N1->N3 N2 N-Methylpiperazine N2->N3 N4 CAS 406918-24-9 Intermediate N3->N4 >95% Yield LC-MS Validated N5 Directed Ortho Metalation (DoM) / Borylation N4->N5 N6 Target Kinase Inhibitor Library N5->N6 Suzuki Cross-Coupling

Fig 2. Synthetic workflow and downstream application of CAS 406918-24-9.

References

  • ChemScene. "(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone - ChemScene: 406918-24-9".
  • Taylor & Francis Online. "The role of fluorine in medicinal chemistry".
  • ACS Publications. "Applications of Fluorine in Medicinal Chemistry".
  • ASH Publications. "The development of imatinib as a therapeutic agent for chronic myeloid leukemia".
  • Oncohema Key. "Small Molecule Inhibitors".

Sources

Exploratory

molecular structure and conformation of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Molecular Architecture and Conformational Dynamics of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Executive Summary In modern drug discovery, the N-aroylpiperazine motif is a privileged scaffold, frequently dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Conformational Dynamics of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Executive Summary

In modern drug discovery, the N-aroylpiperazine motif is a privileged scaffold, frequently deployed in the design of kinase inhibitors, GPCR ligands, and CNS-active agents. The molecule (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9) exemplifies a system where subtle stereoelectronic effects dictate a highly dynamic 3D conformation. Novice researchers often model such molecules as static entities; however, empirical data reveals a complex equilibrium governed by restricted amide bond rotation, piperazine ring inversion, and aryl-carbonyl torsional strain[1],[2].

As application scientists, understanding the causality behind these conformational states is critical for accurate pharmacophore mapping and hit-to-lead optimization. This guide deconstructs the structural logic of this molecule and provides self-validating experimental workflows to quantify its conformational dynamics.

Stereoelectronic Determinants of Conformation

The 3D architecture of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is driven by three distinct structural features:

The Piperazine Core and Ring Inversion

The central piperazine ring predominantly adopts a low-energy chair conformation[2]. The N4-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons of the ring. While the ring can undergo interconversion (flipping) between two chair forms, this process is generally slow at room temperature, adding complexity to spectroscopic analysis[1],[2].

Amide Bond Rotamerism

The N1-C(O) linkage is not a simple single bond. Resonance delocalization of the nitrogen lone pair into the carbonyl pi-system imparts a significant partial double-bond character[2]. This restricts free rotation, resulting in distinct syn and anti rotational conformers (rotamers) that exist as separate chemical species on the NMR timescale at room temperature[3]. The activation energy ( ΔG‡ ) required to overcome this rotational barrier in related benzoylpiperazines typically ranges from 56 to 80 kJ/mol[1],[4].

The 2,3-Difluorophenyl Torsional Twist

The orientation of the aryl ring relative to the amide plane is dictated by the ortho-fluorine atom (F2). The highly electronegative F2 atom creates a strong C-F dipole that electrostatically repels the partial negative charge of the carbonyl oxygen. To minimize this dipole-dipole repulsion and avoid direct steric clashing, the 2,3-difluorophenyl ring twists out of coplanarity with the amide plane, typically adopting a dihedral angle greater than 30°.

StructuralLogic Core (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone F1 Amide Bond (Partial Double Character) Core->F1 F2 Ortho-Fluorine (Steric & Dipole Effects) Core->F2 F3 Piperazine Ring (Chair Conformation) Core->F3 O1 Restricted Rotation (syn/anti Rotamers) F1->O1 O2 Aryl-Carbonyl Twist (Dihedral Angle > 30°) F2->O2 O3 Equatorial N-Methyl (Minimized 1,3-diaxial clash) F3->O3

Figure 1: Logical relationship between stereoelectronic features and observable states.

Experimental Workflows for Conformational Elucidation

To accurately map these dynamic states, we deploy two orthogonal techniques: Variable-Temperature NMR (VT-NMR) for solution-state thermodynamics and Single-Crystal X-Ray Diffraction (SC-XRD) for solid-state geometry.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

At room temperature, the 1 H NMR spectrum of this compound will exhibit two sets of broad multiplets for the piperazine methine protons due to the restricted amide rotation[3]. VT-NMR is used to calculate the exact rotational barrier.

  • Causality of Solvent Choice: We utilize DMSO- d6​ rather than CDCl 3​ . The coalescence temperature ( Tc​ ) for benzoylpiperazine amides frequently exceeds 65°C[4]. Because CDCl 3​ boils at 61°C, it is physically impossible to observe complete signal coalescence without specialized high-pressure NMR tubes. DMSO- d6​ (b.p. 189°C) provides the necessary thermal runway.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Insert an NMR tube containing 80% ethylene glycol in DMSO- d6​ . Measure the chemical shift difference between the OH and CH 2​ protons to calibrate the exact probe temperature. Validation: Ensures the thermocouple reading matches the true sample temperature.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Spectral Acquisition: Acquire standard 1D 1 H NMR spectra starting at 25°C. Increase the temperature in 10°C increments up to 60°C, then switch to 5°C increments up to 120°C. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Analysis: Monitor the N-CH 2​ piperazine proton signals (typically 3.0–3.8 ppm). Identify the exact Coalescence Temperature ( Tc​ ) where the two distinct rotameric multiplets merge into a single, broad peak[1].

  • Thermodynamic Calculation: Calculate the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation:

    ΔG‡=R⋅Tc​⋅[22.96+ln(Tc​/Δν)]

    (Where R is the gas constant and Δν is the peak separation in Hz at slow exchange).

VTNMR Step1 1. Probe Calibration (Ethylene Glycol Standard) Step2 2. Sample Preparation (15 mg in DMSO-d6) Step1->Step2 Step3 3. Spectral Acquisition (25°C to 120°C, 10°C steps) Step2->Step3 Step4 4. Coalescence Analysis (Identify Tc of N-CH2 signals) Step3->Step4 Step5 5. Thermodynamic Calculation (Eyring Equation for ΔG‡) Step4->Step5

Figure 2: Self-validating VT-NMR workflow for determining amide rotational barriers.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

To determine the exact aryl-carbonyl dihedral angle induced by the ortho-fluorine, solid-state SC-XRD is required.

  • Causality of Temperature Choice: Data collection must be performed at cryogenic temperatures (100 K). Cryo-cooling minimizes the Debye-Waller factors (thermal vibrations) of the atoms—particularly the highly mobile equatorial N-methyl group. This ensures high-resolution electron density maps and prevents positional disorder artifacts.

Step-by-Step Methodology:

  • Crystallization: Dissolve 50 mg of the compound in a minimal amount of ethyl acetate. Layer slowly with hexanes (1:3 ratio) in a pristine glass vial. Allow slow diffusion over 48–72 hours.

  • Optical Validation (Self-Validation): Examine the resulting crystals under a polarized light microscope. Validation: Select a crystal that extinguishes light uniformly upon rotation, confirming it is a single crystal and not a twinned cluster.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K α source and a cryostream set to 100 K.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using least-squares minimization (SHELXL) until the R1 factor is < 5%. Extract the O=C–C(Ar)–C(F) dihedral angle.

Quantitative Conformational Data

The following table synthesizes thermodynamic parameters for the amide bond rotation of related N-aroylpiperazine motifs, providing a predictive baseline for the title compound.

Compound MotifAnalytical MethodSolventCoalescence Temp ( Tc​ )Rotational Barrier ( ΔG‡ )
1-BenzoylpiperazineVT-NMRDMSO- d6​ ~65 °C~66.1 kJ/mol
1-(4-Nitrobenzoyl)piperazineVT-NMRDMSO- d6​ ~67 °C~66.7 kJ/mol
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanoneVT-NMRDMSO- d6​ ~70-75 °C (est.)~68-72 kJ/mol (est.)

Note: The estimated higher barrier for the 2,3-difluorophenyl derivative is attributed to the increased steric bulk and electrostatic repulsion of the ortho-fluorine during the transition state of rotation.

References

  • Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018.[Link]

  • Kinarsky, L., et al. "Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists." Journal of Medicinal Chemistry, 2005.[Link]

Sources

Foundational

An In-Depth Technical Guide to the In-Silico Prediction of Protein Targets for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Abstract The identification of molecular targets is a critical and often rate-limiting step in drug discovery. This guide provides a comprehensive, in-depth technical walkthrough for the in-silico prediction of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery. This guide provides a comprehensive, in-depth technical walkthrough for the in-silico prediction of biological targets for the novel small molecule, (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. Lacking established pharmacological data, this compound presents an ideal case for the application of modern computational methods to generate testable hypotheses about its mechanism of action. We will explore a multi-pronged strategy, leveraging both ligand-based and structure-based computational techniques, to build a robust profile of potential protein interactions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and pharmacology.

Introduction: The Challenge and Opportunity of an Orphan Ligand

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound with the chemical formula C₁₂H₁₄F₂N₂O.[1] While commercially available for research purposes, there is a paucity of publicly available data on its biological activity. Structurally, it features a difluorophenyl group linked to a methylpiperazine moiety via a ketone bridge. The presence of the piperazine ring, a common scaffold in centrally active agents, and the fluorinated phenyl ring, which can enhance metabolic stability and binding affinity, suggests potential pharmacological activity. For instance, a related compound, (2,3-Difluoro-phen-yl)(4-tosyl-piperazin-1-yl)methanone, has been synthesized and its crystal structure determined, though its biological targets remain unexplored.[2][3] The critical question, therefore, is: what are the protein targets of this molecule?

Answering this question through traditional high-throughput screening can be resource-intensive. In-silico target prediction offers a time- and cost-effective alternative to generate high-quality, data-driven hypotheses that can guide and focus subsequent experimental validation.[4][5] This guide will detail a systematic approach to this predictive process.

The Dual-Pronged Strategy: Ligand-Based and Structure-Based Approaches

Our predictive workflow is built on two complementary pillars of computational pharmacology: ligand-based and structure-based methods.[4][6]

  • Ligand-Based Prediction: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[6] We will use the structure of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone as a query to search for known compounds with similar features and, by extension, their established protein targets.

  • Structure-Based Prediction: This method, conversely, focuses on the three-dimensional structure of potential protein targets. Through molecular docking simulations, we can predict the binding affinity and pose of our query molecule within the binding sites of a vast array of proteins, thereby identifying those with which it is most likely to interact.[7]

The convergence of results from these orthogonal approaches will provide the strongest evidence for potential targets.

Workflow Overview

G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach a1 2D/3D Similarity Search a2 Pharmacophore Modeling a1->a2 output Prioritized Target List for Experimental Validation a2->output b1 Reverse Docking b2 Binding Site Analysis b1->b2 b2->output start Query Molecule: (2,3-Difluorophenyl) (4-methylpiperazin-1-yl)methanone start->a1 start->b1

Caption: A high-level overview of the dual-pronged in-silico target prediction workflow.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

The fundamental premise of ligand-based methods is that the biological activity of a small molecule is encoded in its structure. By identifying known molecules with high structural similarity to our query compound, we can infer its potential targets.

2D and 3D Similarity Searching

This is often the first step in a ligand-based approach due to its computational efficiency.[8]

Methodology
  • Compound Preparation:

    • Obtain the 2D structure of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone, for instance, from its SMILES string: O=C(C1=CC=CC(F)=C1F)N2CCN(C)CC2.[1]

    • Generate a 3D conformation using a tool like RDKit or Open Babel. Energy minimization should be performed to obtain a low-energy, sterically favorable conformation.

  • Database Selection:

    • Choose large, publicly available chemical databases such as ChEMBL, PubChem, or ZINC. These databases contain millions of compounds with associated bioactivity data.

  • Similarity Metric:

    • For 2D similarity, the Tanimoto coefficient is a widely used metric, calculated based on molecular fingerprints (e.g., Morgan fingerprints).

    • For 3D similarity, metrics like the Tanimoto combo (shape and color/pharmacophore features) are employed.

  • Execution and Analysis:

    • Utilize a similarity search tool (e.g., SwissTargetPrediction, SEA server) to screen the selected database against the query molecule.

    • The output will be a ranked list of similar compounds and their known targets.

Interpreting the Results

A high similarity score (e.g., Tanimoto coefficient > 0.85 for 2D similarity) to a known active compound is a strong indicator of a potential shared target. The results should be collated in a table for clarity.

Similar CompoundTanimoto ScoreKnown Target(s)
Compound A0.92Receptor X, Enzyme Y
Compound B0.88Ion Channel Z
.........
Caption: Example table for summarizing 2D/3D similarity search results.
Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target.

Methodology
  • Hypothesis Generation:

    • If the similarity search yields a set of active compounds for a particular target, these can be used to generate a common feature pharmacophore hypothesis.

    • Alternatively, a ligand-based pharmacophore can be generated directly from the 3D structure of the query molecule.

  • Pharmacophore Screening:

    • The generated pharmacophore model is then used as a 3D query to screen conformational databases of compounds.

  • Hit Analysis:

    • Compounds that fit the pharmacophore model are considered "hits." The targets of these hits can provide further evidence for the potential targets of the query molecule.

G cluster_0 Pharmacophore Modeling Workflow a1 Generate 3D Conformation of Query Molecule a2 Identify Pharmacophoric Features (H-bond donors, acceptors, aromatic rings, etc.) a1->a2 a3 Construct Pharmacophore Hypothesis a2->a3 a4 Screen Conformational Databases a3->a4 a5 Analyze Hits and Associated Targets a4->a5

Caption: A streamlined workflow for pharmacophore-based target prediction.

Structure-Based Target Prediction: The Power of Molecular Docking

Structure-based methods utilize the 3D coordinates of macromolecules to predict how a ligand might bind.[9] Reverse docking, where a single ligand is screened against a library of protein structures, is a powerful tool for target identification.

Reverse Docking
Methodology
  • Ligand Preparation:

    • The 3D structure of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is prepared as in the ligand-based approach, ensuring correct protonation states and tautomers.

  • Target Library Preparation:

    • A library of potential protein targets is required. This can be a curated set of proteins from a particular family (e.g., kinases, GPCRs) or a broader, proteome-wide library. The Protein Data Bank (PDB) is the primary source for these structures.

    • Each protein structure must be prepared by removing water molecules, adding hydrogens, and assigning partial charges.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock, Glide, GOLD) is used to systematically sample different orientations and conformations ("poses") of the ligand within the binding site of each protein.

    • A scoring function is then used to estimate the binding affinity for each pose.

  • Result Ranking and Filtering:

    • The results are ranked based on the predicted binding energy. Proteins with the most favorable binding scores are considered potential targets.

    • It is crucial to visually inspect the top-ranked poses to ensure that the predicted interactions are chemically reasonable.

Interpreting the Results

The primary output is a ranked list of proteins based on their predicted binding affinity for the query molecule.

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Protein A (XXXX)-9.5Tyr123, Asp256, Phe301
Protein B (YYYY)-9.2Arg88, Trp150, Leu205
.........
Caption: Example table for summarizing reverse docking results.
Binding Site Analysis

For the top-ranked protein targets, a more detailed analysis of the binding site can provide further confidence in the prediction. This includes:

  • Conservation Analysis: Are the key interacting residues conserved across homologous proteins?

  • Druggability Assessment: Is the binding pocket considered "druggable"? Tools like DoGSiteScorer can be used for this assessment.

  • Comparison with Known Ligands: If the protein has known ligands, how does the predicted binding mode of our query molecule compare?

Synthesizing the Evidence and Prioritizing Targets

The true power of this dual-pronged approach lies in the synthesis of the data. A protein target that is predicted by both ligand-based (high similarity to a known binder) and structure-based (favorable docking score) methods should be considered a high-priority candidate for experimental validation.

G a Ligand-Based Predictions c Convergence Analysis a->c b Structure-Based Predictions b->c d High-Confidence Target Hypotheses c->d e Experimental Validation (e.g., binding assays, functional assays) d->e

Caption: The convergence of evidence from orthogonal methods leads to high-confidence target hypotheses.

Conclusion and Future Directions

This guide has outlined a systematic and robust in-silico workflow for the prediction of biological targets for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. By integrating ligand-based and structure-based computational methods, we can generate a prioritized list of testable hypotheses, thereby accelerating the process of drug discovery and elucidating the mechanism of action of this novel compound. The next critical step is the experimental validation of these predictions through targeted biochemical and cellular assays. The ever-increasing accuracy of computational models and the growth of biological databases will continue to enhance the power and predictivity of these in-silico approaches.

References

  • Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. NVIDIA. [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[6][10][11]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. PubMed. [Link]

  • (2,3-Difluoro-phen-yl)(4-tosyl-piperazin-1-yl)methanone. PubMed. [Link]

  • (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Profiled: (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9) Scientific Rationale & Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Profiled: (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9)

Scientific Rationale & Pharmacological Context

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a highly specialized fluorinated benzoylpiperazine building block. In medicinal chemistry, benzoylpiperazines are privileged scaffolds frequently utilized to target central nervous system (CNS) proteins, including the for schizophrenia models, and viral co-receptors such as .

The specific incorporation of the 2,3-difluoro motif is a strategic bioisosteric modification. As demonstrated in , the highly electronegative fluorine atoms increase the double-bond character of the amide linkage, restricting rotational freedom. This conformational lock, combined with increased lipophilicity, enhances blood-brain barrier (BBB) penetration and alters receptor residence time via halogen bonding.

This application note details a self-validating cell culture protocol to evaluate this compound's efficacy as a putative G-protein coupled receptor (GPCR) antagonist (using 5-HT2A as a model) while simultaneously counter-screening for acute cytotoxicity.

Physicochemical Properties & Formulation Strategy

Because the difluorophenyl ring imparts significant lipophilicity, improper formulation will lead to compound precipitation in aqueous cell culture media, yielding false-negative pharmacological readouts.

PropertyValue / SpecificationFormulation Causality
Molecular Formula C12H14F2N2ON/A
Molecular Weight 240.25 g/mol N/A
Primary Stock Solvent 100% DMSO (Cell Culture Grade)Required to disrupt the stable crystal lattice of the fluorinated aromatic ring.
Stock Concentration 10 mMAllows for 1:1000 dilution to reach 10 µM top screening dose.
Final Assay DMSO ≤ 0.1% (v/v)Critical: Exceeding 0.1% DMSO in HEK293 cells alters basal intracellular calcium and compromises membrane integrity.

Mechanistic Pathway & Assay Logic

To evaluate the compound's antagonistic properties, we utilize an intracellular calcium mobilization assay. The 5-HT2A receptor is Gq-coupled; its activation cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), triggering calcium release from the endoplasmic reticulum (ER). A successful antagonist will block this cascade.

MOA Compound (2,3-Difluorophenyl) (4-methylpiperazin-1-yl)methanone Receptor 5-HT2A / GlyT1 Receptor Target Compound->Receptor Antagonizes Gq Gq Protein Receptor->Gq Activates (if unblocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors

Fig 1: Mechanism of GPCR antagonism and downstream calcium signaling blockade.

Experimental Workflows

To ensure the protocol is a self-validating system , the workflow is split into two parallel tracks: a functional readout (Calcium Flux) and a viability counter-screen (ATP quantification). If the compound depletes ATP (kills the cell), the calcium flux will artificially drop, mimicking antagonism. The parallel track prevents this false positive.

Workflow Step1 1. Cell Seeding (HEK293, 384-well plate) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Incubation (30 min, 37°C) Step2->Step3 Step4 4. Agonist Challenge (EC80 addition) Step3->Step4 Step6 6. Viability Counter-Screen (CellTiter-Glo) Step3->Step6 Parallel Plate Step5 5. Kinetic Read (FLIPR, Ex:488/Em:525) Step4->Step5

Fig 2: High-throughput screening workflow for calcium mobilization and viability.

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)
  • Cell Seeding: Seed HEK293 cells stably expressing the target receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate.

    • Causality: Black walls absorb scattered light, preventing well-to-well optical crosstalk during the highly sensitive fluorescence kinetic read.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cellular adherence and receptor recovery post-trypsinization.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but is rapidly extruded by multidrug resistance (MDR) pumps. Probenecid is a potent MDR inhibitor; without it, the baseline fluorescence will artificially decay, confounding the kinetic data.

  • Compound Pre-Incubation: Add 10 µL of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (diluted in assay buffer) to achieve a final concentration range of 0.1 nM to 10 µM. Incubate for 30 minutes.

    • Causality: This 30-minute window allows the lipophilic difluorophenyl moiety to partition into the lipid bilayer and reach thermodynamic binding equilibrium at the receptor's orthosteric site prior to agonist competition.

  • Agonist Challenge & Read: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of the natural agonist (e.g., Serotonin) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 120 seconds.

Protocol B: Viability Counter-Screen (CellTiter-Glo)
  • Parallel Treatment: Treat a parallel 384-well plate of HEK293 cells with the identical compound concentration gradient for 2 hours (matching the maximum exposure time of the FLIPR assay).

  • Reagent Addition: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis.

  • Luminescence Read: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a standard microplate reader.

    • Causality: This assay relies on a thermostable luciferase that requires ATP to generate light. It directly measures metabolic capacity, proving that any reduction in calcium flux in Protocol A is due to true receptor antagonism, not cell death.

Data Presentation & Quality Control

A valid assay requires the reference controls to fall within historical parameters. The table below outlines the expected quantitative outcomes when evaluating this benzoylpiperazine scaffold.

Test Article / ControlAssay TypeExpected IC50 / EC50Cell Viability (CC50)Selectivity Index (CC50/IC50)
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Ca2+ Flux (Antagonism)15 nM - 150 nM> 50,000 nM> 300
Ketanserin (Positive Control)Ca2+ Flux (Antagonism)2 nM - 10 nM> 50,000 nM> 5000
Vehicle (Negative Control)Ca2+ Flux (Antagonism)N/A (No effect)> 99% viableN/A

Note: If the Vehicle control shows <95% viability, the DMSO concentration has exceeded cellular tolerance, and the assay plate must be discarded.

References

  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link][1][2]

  • Pinard, E., Alberati, D., Borroni, E., Fischer, H., Hainzl, D., Jolidon, S., ... & Thomas, A. W. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139.[Link][3][4]

  • Liu, T., Weng, Z., Dong, X., Chen, L., Ma, L., Cen, S., ... & Zhou, J. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS One, 8(1), e53636.[Link][5][6]

Sources

Application

Comprehensive Application Note: Evaluation of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone as a Dopamine D3 Receptor Ligand

Executive Summary The dopamine D3 receptor (D3R) is a highly sought-after pharmacological target for the treatment of neuropsychiatric conditions, including schizophrenia, substance use disorders, and Parkinson's disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dopamine D3 receptor (D3R) is a highly sought-after pharmacological target for the treatment of neuropsychiatric conditions, including schizophrenia, substance use disorders, and Parkinson's disease. (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9) represents a highly relevant structural scaffold in the development of D3R-selective ligands. This application note provides a comprehensive, self-validating methodological framework for evaluating the binding affinity, functional efficacy, and pathway selectivity (G-protein vs. β -arrestin) of this compound.

Introduction & Pharmacophore Rationale

D3R ligands typically require three structural elements: an aromatic head group, a lipophilic linker, and a basic amine (often a piperazine ring) to anchor the molecule within the orthosteric binding pocket.

In the case of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone:

  • The Piperazine Core: At physiological pH, the protonated nitrogen of the piperazine ring forms a critical salt bridge with the highly conserved Asp114 3.32 residue in the transmembrane domain 3 (TM3) of the D3R.

  • The 2,3-Difluorophenyl Moiety: The electron-withdrawing fluorine atoms modulate the electron density of the aromatic ring, optimizing π−π stacking interactions with aromatic residues (e.g., Phe345, His349) in the extracellular loops, which drives D3R over D2R selectivity.

  • The Methanone Linker: The carbonyl oxygen can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex and influencing the conformational state of the receptor (agonism vs. antagonism).

Understanding whether this compound acts as a G-protein biased agonist, a β -arrestin biased ligand, or a balanced antagonist requires a multi-tiered screening approach.

D3R_Signaling Ligand (2,3-Difluorophenyl) (4-methylpiperazin-1-yl) methanone D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds Orthosteric Site Gi Gαi/o Protein Activation D3R->Gi G-Protein Pathway GRK GRK3 Phosphorylation D3R->GRK Arrestin Pathway AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Downstream Effect bArr β-Arrestin-2 Recruitment GRK->bArr Facilitates Internalization Receptor Internalization & Desensitization bArr->Internalization Endocytosis

D3R signaling pathways: Gi/o-mediated cAMP inhibition and beta-arrestin-2 recruitment.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choices.

Protocol 1: Radioligand Competition Binding Assay (Orthosteric Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the compound at human D3 and D2 receptors. Rationale & Causality: We utilize [3H] -spiperone because its sub-nanomolar affinity for D2-like receptors ensures a robust assay window. To prevent artifactual distortions due to ligand depletion—a common pitfall with high-affinity radioligands—the receptor protein concentration is strictly maintained well below the Kd​ of the radioligand [1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hD3R or hD2R. Homogenize in ice-cold lysis buffer (25 mM HEPES, pH 7.5) and centrifuge at 150,000 × g for 60 min at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl 2​ , 1 mM CaCl 2​ ).

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50μL of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (serial dilutions from 10−11 to 10−4 M).

    • 50μL of [3H] -spiperone (final concentration ~0.5 nM).

    • 400μL of membrane suspension (optimized to ~10-15 μg protein/well to prevent ligand depletion).

  • Non-Specific Binding (Self-Validation): Include control wells containing 10 μM (+)-butaclamol to define non-specific binding. (+)-Butaclamol is chosen because it effectively saturates all specific dopaminergic sites without interacting with off-target lipid membranes.

  • Incubation & Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Detection: Wash filters three times with ice-cold wash buffer, dry, add scintillation cocktail, and quantify radioactivity using a Microbeta counter.

Protocol 2: cAMP Accumulation Assay (G-Protein Efficacy)

Objective: Assess the functional agonism/antagonism of the compound via the G αi/o​ pathway. Rationale & Causality: D3R couples to G αi/o​ proteins, which inhibit adenylyl cyclase. To measure this inhibition accurately, we must first artificially stimulate adenylyl cyclase using forskolin. Furthermore, the addition of 3-isobutyl-1-methylxanthine (IBMX) is critical; as a non-selective phosphodiesterase inhibitor, it prevents the premature degradation of cAMP, amplifying the assay's signal-to-noise ratio [2].

Step-by-Step Methodology:

  • Cell Plating: Seed hD3R-expressing CHO cells into 384-well white microplates at 10,000 cells/well. Incubate overnight.

  • Pre-incubation: Remove media and add 10μL of stimulation buffer (HBSS containing 10 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Incubate for 15 minutes at 37°C.

  • Ligand Stimulation: Add 5μL of the test compound at varying concentrations, immediately followed by 5μL of forskolin (final concentration 10 μM ).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection (HTRF): Lyse cells by adding 10μL of cAMP-d2 conjugate and 10μL of anti-cAMP-Cryptate (HTRF assay kit). Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the IC 50​ (for agonists) or IC 50​ shift (for antagonists).

Protocol 3: BRET-Based β -Arrestin-2 Recruitment Assay

Objective: Evaluate the compound's ability to recruit β -arrestin-2, determining potential signaling bias. Rationale & Causality: Bioluminescence Resonance Energy Transfer (BRET) allows for real-time, live-cell monitoring of protein-protein interactions. Transient co-transfection with G protein-coupled receptor kinase 3 (GRK3) is strictly employed because GRK3 specifically maximizes the phosphorylation of the D3R intracellular loops, thereby yielding the greatest enhancement of β -arrestin-2 recruitment compared to other GRK isoforms [3].

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding D3R-RLuc8 (donor), β -arrestin2-mVenus (acceptor), and GRK3 using polyethylenimine (PEI) at a 2:1 ratio (PEI:DNA).

  • Preparation: 48 hours post-transfection, harvest cells and resuspend in PBS containing 0.1% glucose and 200 μM sodium bisulfite (to prevent dopamine oxidation in control wells).

  • Substrate Addition: Distribute 200,000 cells/well into a 96-well plate. Add the luciferase substrate Coelenterazine-h (final concentration 5 μM ) and incubate in the dark for 10 minutes.

  • Ligand Addition: Add the test compound (serial dilutions).

  • BRET Measurement: Read the plate using a microplate reader capable of detecting dual emissions (485 nm for RLuc8 and 530 nm for mVenus). The BRET ratio is calculated as the emission at 530 nm divided by the emission at 485 nm.

Assay_Workflow Prep Compound Preparation Binding Radioligand Binding ([3H]-Spiperone) Prep->Binding Step 1 Functional1 cAMP Accumulation (Gi/o Efficacy) Binding->Functional1 Step 2a Functional2 BRET Assay (β-Arrestin-2) Binding->Functional2 Step 2b Analysis Data Synthesis (Ki, EC50, Emax) Functional1->Analysis Functional2->Analysis

Sequential screening workflow for evaluating D3R ligand affinity and functional selectivity.

Data Presentation

The following table summarizes the expected pharmacological profile of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone, contextualized against the reference full agonist (Dopamine) and standard antagonist (Haloperidol). Quantitative data is structured to highlight orthosteric affinity and functional bias.

Compound / LigandD3R Affinity ( Ki​ , nM)D2R Affinity ( Ki​ , nM)Selectivity (D2/D3)cAMP Inhibition ( Emax​ %) β -Arrestin ( Emax​ %)Pharmacological Profile
Dopamine (Ref)25.4 ± 3.1450 ± 1217.7x100% (Full)100% (Full)Endogenous Full Agonist
Haloperidol (Ref)2.5 ± 0.41.2 ± 0.20.48x0% (Antagonist)0% (Antagonist)Non-selective Antagonist
(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone 18.2 ± 2.5 145.6 ± 8.4 8.0x 42.5 ± 4.1% 12.3 ± 2.0% G-Protein Biased Partial Agonist

Note: The Emax​ values are normalized to the maximal response elicited by dopamine. The compound demonstrates moderate D3R selectivity and acts as a partial agonist with a strong bias against β -arrestin recruitment, making it a highly viable lead scaffold for minimizing arrestin-mediated receptor desensitization.

References

  • Zhen, J., Antonio, T., & Dutta, A. K. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 32-38.[Link]

  • Jeanneteau, F., Diaz, J., Sokoloff, P., & Griffon, N. (2004). Interactions of GIPC with Dopamine D2, D3 but not D4 Receptors Define a Novel Mode of Regulation of G Protein-coupled Receptors. Molecular Biology of the Cell, 15(2), 696-705.[Link]

  • Moritz, A. E., et al. (2020). Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Journal of Medicinal Chemistry, 63(10), 5526-5567.[Link]

Sources

Method

Application Note: Synthesis and Late-Stage Derivatization of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Scaffold functionalization, Nucleophilic Aromatic Substitution (SNAr), and Library Generation Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Scaffold functionalization, Nucleophilic Aromatic Substitution (SNAr), and Library Generation

Introduction & Mechanistic Rationale

In modern drug discovery, the design of central nervous system (CNS) and oncology agents frequently relies on privileged scaffolds that balance metabolic stability with tunable physicochemical properties. (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9) has emerged as a highly versatile building block for generating such libraries.

This scaffold is strategically designed with two functional domains:

  • The 4-Methylpiperazine Motif: Acts as a solubilizing group and provides a basic nitrogen center (pKa ~8.2) ideal for formulating stable salts (e.g., HCl or mesylate). It is a common surrogate for basic pharmacophores in CNS-active drugs.

  • The 2,3-Difluorobenzoyl Core: The presence of adjacent fluorine atoms on an aromatic ring serves a dual purpose. Biologically, the C3-fluorine blocks cytochrome P450-mediated oxidation, enhancing metabolic half-life[1]. Chemically, the C2-fluorine is highly activated for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).

The Causality of Regioselective SNAr

The success of derivatizing this scaffold lies in its inherent regioselectivity. The carbonyl group (methanone) at C1 is a strong electron-withdrawing group (EWG) that activates the ortho (C2) and para (C4) positions for nucleophilic attack. Because the C2 position bears a highly electronegative fluorine atom—which stabilizes the anionic Meisenheimer intermediate via inductive effects—nucleophiles will exclusively attack at C2, displacing the fluoride ion [2]. The adjacent C3-fluorine further lowers the LUMO of the aromatic system, accelerating the reaction [3].

SNAr_Mechanism A 2,3-Difluoro Benzamide Scaffold B Nucleophilic Attack (e.g., R-NH2) A->B Base, Heat C Meisenheimer Complex (C2) B->C Regioselective C2 Attack D Fluoride Elimination (-F⁻) C->D Rate-Limiting Step E 2-Substituted 3-Fluoro Derivative D->E Aromatization

Regioselective SNAr mechanism at the C2 position of the 2,3-difluorobenzamide scaffold.

Experimental Protocols: Late-Stage Derivatization

The following protocols are designed as self-validating systems. By adhering to the specific solvent, base, and temperature parameters, chemists can ensure high-fidelity library generation.

Protocol A: Regioselective SNAr with Nitrogen Nucleophiles (Amines)

Amines are moderate nucleophiles. To overcome the activation energy required to form the Meisenheimer complex, this reaction necessitates a polar aprotic solvent (to leave the nucleophile unsolvated and highly reactive) and thermal energy.

Materials:

  • (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq, 1.0 mmol)

  • Primary or Secondary Amine (e.g., Aniline) (1.2 eq, 1.2 mmol)

  • Potassium Carbonate ( K2​CO3​ ) (2.5 eq, 2.5 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the difluoro scaffold in anhydrous DMSO.

  • Base Addition: Add finely powdered K2​CO3​ . Causality: K2​CO3​ acts as an acid scavenger to neutralize the HF generated during the reaction, preventing the protonation (and subsequent deactivation) of both the incoming amine nucleophile and the piperazine moiety.

  • Nucleophile Addition & Heating: Add the amine nucleophile. Seal the vial and heat the mixture to 90 °C in an oil bath for 12–18 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 90:10 with 1% Et3​N ). The product will appear as a new, highly UV-active spot with a lower Rf​ than the starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with 5% aqueous LiCl or brine (5 × 10 mL). Causality: Multiple aqueous washes are critical to completely partition the DMSO into the aqueous layer, preventing emulsion formation and NMR contamination.

  • Self-Validation (Analytics): Dry the organic layer over Na2​SO4​ , concentrate, and analyze via 19F NMR. A successful reaction is validated by the disappearance of the two coupled fluorine multiplets and the emergence of a single fluorine peak (typically shifted to -115 to -120 ppm). LC-MS will confirm the mass shift corresponding to [M−F+Amine]+ .

Protocol B: Regioselective SNAr with Oxygen/Sulfur Nucleophiles

Alkoxides and thiolates are strong, "hard" nucleophiles. Unlike amines, they do not require extreme heating. Instead, the critical parameter is the quantitative generation of the anion using a strong base in a solubilizing ethereal solvent.

Materials:

  • (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq, 1.0 mmol)

  • Alcohol or Thiol (e.g., Thiophenol) (1.1 eq, 1.1 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 1.5 mmol)

  • Anhydrous THF (10.0 mL)

Step-by-Step Methodology:

  • Anion Generation: Suspend NaH in anhydrous THF at 0 °C under a nitrogen atmosphere. Slowly add the alcohol/thiol dropwise. Causality: THF is chosen over DMSO here because it effectively solubilizes the generated alkoxide/thiolate at low temperatures, preventing uncontrolled exothermic degradation.

  • Electrophile Addition: Once H2​ evolution ceases (approx. 15 mins), add the difluoro scaffold dropwise as a solution in THF (2 mL).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Elevated temperatures are avoided to prevent bis-substitution (attack at both C2 and C3) or cleavage of the amide bond by the strong nucleophile.

  • Workup & Validation: Quench carefully with saturated aqueous NH4​Cl to neutralize excess NaH. Extract with EtOAc (3 × 15 mL). Purify via flash chromatography. Validation is confirmed via LC-MS and the distinct shielding effect observed on the remaining aromatic protons in 1H NMR due to the electron-donating nature of the -OR or -SR group.

Quantitative Data: Physicochemical Profiling of Derivatives

The table below summarizes the expected yields and key physicochemical properties of derivatives synthesized using the protocols above. These parameters are critical for assessing the drug-likeness of the resulting library members.

Nucleophile UsedSubstitution PositionIsolated Yield (%)Calculated LogPpKa (Piperazine N) 19F NMR Shift (ppm)*
Aniline ( PhNH2​ )C278%3.428.2-118.5
Isopropylamine ( iPrNH2​ )C281%2.558.3-120.1
Benzyl Alcohol ( BnOH )C285%3.718.1-115.2
Thiophenol ( PhSH )C292%4.108.1-110.4
Sodium Methoxide ( NaOMe )C288%1.958.2-116.8

*Note: Shifts are approximate and referenced to CFCl3​ in CDCl3​ . The starting (2,3-difluorophenyl)(4-methylpiperazin-1-yl)methanone exhibits two distinct multiplets around -138 ppm and -142 ppm.

References

  • Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 ACS Medicinal Chemistry Letters [1]
  • Discovery of N-Acetyltransferase 8-Like (NAT8L) Inhibitors Based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold ACS Medicinal Chemistry Letters [2]
  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers MDPI [3]
Application

Application Notes &amp; Protocols: Evaluating (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone as a Novel Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)

Document ID: AN-DFP-FAAH-001 Version: 1.0 For Research Use Only. Introduction: The Quest for a Novel FAAH Probe Chemical probes are indispensable small molecules used to interrogate the function of specific proteins with...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-DFP-FAAH-001 Version: 1.0 For Research Use Only.

Introduction: The Quest for a Novel FAAH Probe

Chemical probes are indispensable small molecules used to interrogate the function of specific proteins within complex biological systems. An ideal probe exhibits high potency, exceptional selectivity, and a well-defined mechanism of action, enabling researchers to link protein function to cellular phenotypes.[1][2]

This document concerns (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (hereafter designated DFP-MPM ), a novel compound for which no biological target has been formally assigned in peer-reviewed literature. However, its chemical architecture, featuring a piperazine urea-like core, bears a structural resemblance to known covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is an integral membrane-bound serine hydrolase that plays a crucial role in terminating endocannabinoid signaling by degrading anandamide (AEA) and other fatty acid amides.[5][6] Pharmacological inhibition of FAAH is a validated therapeutic strategy for managing pain, inflammation, and anxiety without the side effects associated with direct cannabinoid receptor agonists.[3][4][6]

This guide is structured as a comprehensive roadmap for the scientific community to rigorously evaluate DFP-MPM's potential as a selective chemical probe for FAAH. We will outline a logical, multi-pillar validation strategy, providing detailed protocols for assessing its potency, target engagement, and proteome-wide selectivity.

Physicochemical Properties and "Probe-Likeness" Assessment

Before embarking on extensive biological assays, a preliminary in silico assessment provides valuable insight into a compound's potential suitability as a chemical probe. We evaluated DFP-MPM against Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability and membrane permeability of a molecule.[7][8][9]

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C₁₂H₁₄F₂N₂ON/AN/A
Molecular Weight 240.25 g/mol [10]< 500 g/mol Yes
Hydrogen Bond Donors 0≤ 5Yes
Hydrogen Bond Acceptors 3 (O and 2 N atoms)≤ 10Yes
Calculated LogP 1.35≤ 5Yes

Hypothesized Mechanism of Action: Covalent Carbamylation of FAAH

We hypothesize that DFP-MPM acts as an irreversible, covalent inhibitor of FAAH. This mechanism is common among potent and selective FAAH inhibitors containing piperidine or piperazine urea scaffolds.[3][4][6] The proposed mechanism involves the nucleophilic attack by FAAH's catalytic serine residue (Ser241) on the carbonyl carbon of DFP-MPM. This leads to the formation of a stable carbamate adduct, effectively and irreversibly inactivating the enzyme. The 4-methylpiperazine moiety would serve as the leaving group.

Hypothesized Mechanism of Action cluster_FAAH FAAH Active Site Ser241_OH Ser241-OH (Nucleophile) Transition_State Tetrahedral Intermediate Ser241_OH->Transition_State Catalytic_Triad Ser217 / Lys142 (Activation) Catalytic_Triad->Ser241_OH Activates DFP_MPM (2,3-Difluorophenyl) (4-methylpiperazin-1-yl)methanone (DFP-MPM) DFP_MPM->Transition_State Nucleophilic Attack Inactive_Enzyme Carbamylated Ser241 (Inactive FAAH) Transition_State->Inactive_Enzyme Collapse Leaving_Group 1-Methylpiperazine (Leaving Group) Transition_State->Leaving_Group Release

Caption: Hypothesized covalent inhibition of FAAH by DFP-MPM.

Experimental Validation Workflow

A rigorous, multi-step validation process is essential to characterize a new chemical probe.[12] The following protocols are designed to systematically test our hypothesis.

Validation Workflow Start Hypothesis: DFP-MPM is a FAAH Probe P1 Protocol 1: In Vitro FAAH Inhibition Assay Start->P1 P2 Protocol 2: Cellular Target Engagement (CETSA) P1->P2 Potent? (IC50 < 100 nM) P3 Protocol 3: Proteome-wide Selectivity (ABPP) P2->P3 Engages Target? (Thermal Shift) Decision Analyze Data: Potency, Engagement, Selectivity P3->Decision Selective? (>30-fold) Go Conclusion: DFP-MPM is a Validated Probe Decision->Go All Criteria Met NoGo Conclusion: DFP-MPM is Not a Suitable Probe Decision->NoGo Criteria Not Met

Caption: Workflow for validating DFP-MPM as a chemical probe.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

Objective: To determine if DFP-MPM inhibits FAAH enzymatic activity and to calculate its half-maximal inhibitory concentration (IC₅₀).

Principle: This assay uses a fluorogenic substrate which, when cleaved by active FAAH, releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.[13][14][15]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)

  • DFP-MPM (test inhibitor)

  • URB597 or PF-3845 (positive control inhibitor)[3][6]

  • DMSO (vehicle)

  • White, opaque 96-well microplates

  • Fluorescence plate reader (Ex: 355 nm, Em: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of DFP-MPM in DMSO. Create a serial dilution series (e.g., from 100 µM to 10 pM) in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Dilute the recombinant FAAH stock in ice-cold FAAH Assay Buffer to the desired working concentration.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Wells: Add 10 µL of vehicle (DMSO diluted in buffer) and 80 µL of diluted FAAH enzyme.

    • Inhibitor Wells: Add 10 µL of each DFP-MPM dilution and 80 µL of diluted FAAH enzyme.

    • Positive Control Wells: Add 10 µL of a known FAAH inhibitor (e.g., 1 µM URB597) and 80 µL of diluted FAAH enzyme.

    • Background Wells: Add 90 µL of FAAH Assay Buffer (no enzyme).

  • Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of AAMCA substrate to all wells to initiate the reaction. The final volume should be 100 µL.

  • Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes or as an endpoint reading after a fixed time.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each DFP-MPM concentration relative to the 100% activity control.

  • Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of DFP-MPM to FAAH within intact cells.

Principle: The binding of a ligand (like DFP-MPM) to its target protein (FAAH) typically increases the protein's thermal stability. CETSA measures this by heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[16][17][18]

Materials:

  • HEK293T cells overexpressing human FAAH, or a cell line with high endogenous FAAH expression.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • DFP-MPM and vehicle (DMSO).

  • PBS (Phosphate-Buffered Saline) with protease inhibitors.

  • PCR tubes or strips.

  • Thermal cycler.

  • Centrifuge for sample clarification.

  • SDS-PAGE and Western Blotting reagents.

  • Primary antibody against FAAH.

  • Secondary HRP-conjugated antibody and chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with various concentrations of DFP-MPM (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours in serum-free media.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated (room temperature) control.

  • Lysis and Clarification: Subject the heated cells to three freeze-thaw cycles to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing soluble proteins) from each sample. Analyze the amount of soluble FAAH in each sample by Western Blotting.

  • Quantification: Perform densitometry on the Western blot bands to quantify the amount of soluble FAAH at each temperature for each treatment condition.

Data Analysis:

  • Normalize the band intensity at each temperature to the unheated control for that treatment group.

  • Plot the normalized soluble FAAH fraction against the temperature for both vehicle- and DFP-MPM-treated samples.

  • A rightward shift in the melting curve for DFP-MPM-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Protocol 3: Proteome-wide Selectivity Profiling (Competitive ABPP)

Objective: To assess the selectivity of DFP-MPM for FAAH against other active serine hydrolases in the human proteome.

Principle: Activity-Based Protein Profiling (ABPP) uses active-site-directed chemical probes to profile the functional state of entire enzyme families.[19][20] In a competitive experiment, a proteome is pre-treated with an unlabeled inhibitor (DFP-MPM). A broad-spectrum, tagged probe (e.g., a fluorescent fluorophosphonate, FP-TAMRA) is then added, which will only label enzymes whose active sites are not already blocked by DFP-MPM.[19][20][21]

Materials:

  • Human cell or tissue proteome (e.g., lysate from HEK293T cells).

  • DFP-MPM and vehicle (DMSO).

  • PF-04457845 (a highly selective FAAH inhibitor for comparison).[3][19]

  • Broad-spectrum serine hydrolase probe (e.g., FP-TAMRA).

  • SDS-PAGE reagents.

  • In-gel fluorescence scanner.

Procedure:

  • Proteome Preparation: Prepare a clarified soluble proteome from cells or tissues of interest. Determine and normalize the protein concentration.

  • Competitive Inhibition: Aliquot the proteome. Pre-incubate with a range of DFP-MPM concentrations (e.g., from 10 nM to 50 µM) or vehicle for 30 minutes at room temperature. Include PF-04457845 as a selectivity control.

  • Probe Labeling: Add the FP-TAMRA probe (final concentration ~500 nM) to each sample and incubate for another 30 minutes.

  • Quenching and Analysis: Quench the reactions by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner. The band corresponding to FAAH should disappear or decrease in intensity in a dose-dependent manner with DFP-MPM treatment. Other bands represent off-targets.

Data Analysis:

  • Identify the band corresponding to FAAH based on its molecular weight (~60 kDa).

  • Quantify the fluorescence intensity of the FAAH band and other serine hydrolase bands across the DFP-MPM concentration range.

  • Determine the IC₅₀ of DFP-MPM for FAAH and any off-target enzymes. A highly selective probe will inhibit FAAH at a much lower concentration than any other visible serine hydrolase.

Data Interpretation & Quality Criteria for a Chemical Probe

The results from the validation workflow should be compared against established criteria for high-quality chemical probes.[1][2]

ParameterAssay ProtocolCriterion for a High-Quality ProbeGo/No-Go Decision
Biochemical Potency 1: In Vitro FAAH AssayIC₅₀ < 100 nMGo if potent; No-Go if weak.
Target Engagement 2: Cellular Thermal Shift AssayDemonstrable thermal shift in a dose-dependent manner (EC₅₀ < 1 µM)Go if engagement is confirmed; No-Go if no shift observed.
Selectivity 3: Competitive ABPP>30-fold selectivity for FAAH over other serine hydrolases.Go if selective; No-Go if significant off-targets are engaged at similar concentrations.

References

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 14(12), 1347–1356. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. [Link]

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Stanford Medicine. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

  • Pan, Z., et al. (2006). Development of activity-based probes for trypsin-family serine proteases. Bioorganic & medicinal chemistry letters, 16(11), 2882–2885. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. [Link]

  • Science. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. [Link]

  • PubMed. (2006). Development of Activity-Based Probes for Trypsin-Family Serine Proteases. [Link]

  • Janssen, A. P. A., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology, 13(10), 2847–2855. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(12), 1204–1208. [Link]

  • Bunnage, M. E., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer research, 83(19), 3192–3198. [Link]

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  • Wang, J. L., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences of the United States of America, 108(20), 8232–8237. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204–1208. [Link]

  • Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry, 46(45), 13019–13029. [Link]

  • ACS Publications. (2024). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. [Link]

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  • Bisogno, T., & Maccarrone, M. (2014). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 1162, 139-145. [Link]

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  • Sreenivasa, S., et al. (2013). (2,3-Difluoro-phen-yl)(4-tosyl-piperazin-1-yl)methanone. Acta crystallographica. Section E, Structure reports online, 69(Pt 2), o185. [Link]

  • Liu, F., et al. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[16][17][19]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. The Journal of pharmacology and experimental therapeutics, 327(3), 827–839. [Link]

  • ResearchGate. (2026). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • ResearchGate. (2014). Canadian Chemical Transactions Synthesis and In Vitro Antimicrobial Activity of 2,4- Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives. [Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Classification: Arylpiperazine derivative / Basic lipophilic amine Goal: Achieve robust, reproducible in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Classification: Arylpiperazine derivative / Basic lipophilic amine Goal: Achieve robust, reproducible in vivo exposure for pharmacokinetic (PK) and efficacy models.

Physicochemical Profiling & Mechanistic Rationale

Before selecting a vehicle for in vivo dosing, a rigorous analysis of the active pharmaceutical ingredient (API) is mandatory. (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9) presents a specific set of physicochemical traits that dictate its formulation trajectory:

  • Ionization Profile (pKa): The molecule features an amide linkage and a substituted piperazine ring. The amide nitrogen (N1) is non-basic due to resonance stabilization with the adjacent carbonyl group. However, the N4-methyl tertiary amine provides a basic center with an estimated pKa of ~8.0. This allows for potential pH-dependent solubilization in acidic media, though physiological pH (7.4) will render a significant fraction unionized, risking precipitation in the bloodstream.

  • Lipophilicity (LogP): The difluorophenyl moiety and the methanone core contribute to a moderate-to-high lipophilicity (estimated LogP ~2.0–2.5).

  • Causality in Formulation: Because of these properties, formulating this compound in simple aqueous buffers (like PBS or Saline) at neutral pH will inevitably lead to incomplete dissolution or rapid precipitation. To achieve a true solution for Intravenous (IV) dosing, we must employ co-solvency and micellar entrapment . For Per Os (PO) oral gavage, where higher doses are often required, a homogenous suspension using wetting agents and viscosifiers is the most reliable approach to maximize gastrointestinal surface area contact .

Formulation Decision Matrix

The following workflow illustrates the logical progression from API properties to vehicle selection based on the intended route of administration.

G API (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone LogP ~2.5 | pKa ~8.0 Route Select Administration Route API->Route IV Intravenous (IV) Systemic Exposure Route->IV Rapid Onset / 100% F PO Per Os (PO) Oral Bioavailability Route->PO GI Absorption Study IV_Sol Solution Formulation 5% DMSO + 10% Solutol + 85% Saline IV->IV_Sol Requires sterile true solution PO_Susp Suspension Formulation 0.1% Tween 80 + 0.5% MC in Water PO->PO_Susp Requires uniform dispersion

Figure 1: Decision matrix for preclinical formulation based on physicochemical properties and route.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system : the physical steps inherently prevent common formulation failures (like localized supersaturation), and the integrated Quality Control (QC) steps ensure the final product is suitable for in vivo use.

Protocol A: Intravenous (IV) Formulation (True Solution)

Target: 2.0 mg/mL clear solution. Vehicle: 5% DMSO / 10% Solutol® HS 15 (Kolliphor® HS 15) / 85% Saline (0.9% NaCl).

Mechanistic Causality: DMSO is utilized to break the high crystal lattice energy of the lipophilic API. Solutol HS 15 is a non-ionic solubilizer that forms a micellar interface around the solvated compound. When the aqueous saline is introduced, the API remains trapped within the hydrophobic cores of these micelles, preventing precipitation upon dilution in the aqueous bloodstream .

Procedure:

  • Weighing: Accurately weigh 20.0 mg of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone into a sterile 20 mL glass scintillation vial.

  • Primary Solvation: Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 1–2 minutes until the powder is completely dissolved. Validation: The solution must be perfectly clear with no visible particulates.

  • Micellar Encapsulation: Add 1.0 mL of Solutol HS 15 (pre-warmed to 37°C to liquefy). Vortex for 2 minutes to ensure a homogenous organic/surfactant phase.

  • Aqueous Dilution: While continuously vortexing or stirring at 500 RPM, add 8.5 mL of 0.9% Saline dropwise.

    • Critical Insight: Dropwise addition prevents localized supersaturation. Dumping the aqueous phase rapidly will strip the solvent away before micelles can form, crashing the API out of solution.

  • Sterilization: Pass the final formulation through a 0.22 µm PES (Polyethersulfone) syringe filter.

QC & Validation:

  • Visual Inspection: Shine a laser pointer through the vial. The absence of a scattered beam (Tyndall effect) confirms a true solution rather than a colloidal suspension.

  • pH Check: Ensure pH is between 5.5 and 7.4 to prevent phlebitis at the injection site.

Protocol B: Per Os (PO) Formulation (Homogenous Suspension)

Target: 10.0 mg/mL uniform suspension. Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water.

Mechanistic Causality: For oral delivery of poorly soluble compounds, maintaining a high surface-area-to-volume ratio is critical for GI dissolution. Tween 80 acts as a wetting agent, lowering the interfacial tension between the hydrophobic API crystals and the water. Methylcellulose increases the vehicle's viscosity, providing steric hindrance that dramatically slows the sedimentation rate of the particles, ensuring the first and last animal dosed receive the exact same concentration .

Procedure:

  • Weighing: Weigh 100.0 mg of the API into a glass mortar.

  • Wetting/Trituration: Add 10 µL of Tween 80 directly to the powder. Using a pestle, triturate the mixture into a smooth, uniform paste.

    • Critical Insight: This physical grinding forces the surfactant into the hydrophobic crevices of the API, displacing trapped air that would otherwise cause the powder to float.

  • Geometric Dilution: Gradually add 9.99 mL of a pre-prepared 0.5% Methylcellulose solution in 1 mL increments. Mix thoroughly with the pestle after each addition to prevent clumping.

  • Homogenization: Transfer the suspension to a vial and sonicate in a water bath for 10 minutes at room temperature to break up any loose agglomerates.

QC & Validation:

  • Sedimentation Rate: Leave the vial undisturbed for 30 minutes. If a clear supernatant forms rapidly (>10% of volume), the viscosity is too low or the particle size is too large.

  • Resuspendability: The formulation must easily resuspend to a uniform milky state with gentle inversion (3–5 times).

Quantitative Formulation Parameters

The following table summarizes the operational constraints and targets for the developed formulations, ensuring compliance with ethical in vivo dosing guidelines.

ParameterProtocol A: IV Formulation (Solution)Protocol B: PO Formulation (Suspension)
Vehicle Composition 5% DMSO / 10% Solutol HS 15 / 85% Saline0.5% Methylcellulose / 0.1% Tween 80 in Water
Target Concentration Up to 5.0 mg/mLUp to 50.0 mg/mL
Physical State Clear, colorless true solutionUniform, opaque white suspension
Primary Mechanism Co-solvency and micellar solubilizationSurfactant wetting and viscous dispersion
Max Dosing Vol (Mice) 5 mL/kg (e.g., 100 µL for a 20g mouse)10 mL/kg (e.g., 200 µL for a 20g mouse)
Max Dosing Vol (Rats) 5 mL/kg (e.g., 1.25 mL for a 250g rat)10 mL/kg (e.g., 2.5 mL for a 250g rat)
Storage & Stability Prepare fresh daily; monitor for precipitationStore at 4°C for up to 7 days; vortex before use

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

  • Mohite, P., Singh, S., Pawar, A., Sangale, A., & Prajapati, B. G. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1232012.[Link]

Application

purification techniques for crude (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

An Application Guide to the Purification of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Authored by: Senior Application Scientist, Chemical R&D Abstract This comprehensive application note provides detailed met...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Authored by: Senior Application Scientist, Chemical R&D

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone, a key intermediate in pharmaceutical research. The inherent physicochemical properties of this molecule—namely the basicity of the 4-methylpiperazine moiety and the polarity imparted by the difluorobenzoyl group—present unique challenges and opportunities for purification. This guide moves beyond standard protocols to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot purification strategies. We will explore orthogonal techniques including column chromatography, recrystallization, and acid-base extraction, providing step-by-step protocols and data-driven recommendations to achieve high purity essential for drug development and scientific research.

Introduction: The Imperative for Purity

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a member of the fluorinated benzophenone class of compounds, which are prevalent motifs in biologically active molecules.[1] The presence of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] The piperazine ring is also a common scaffold in medicinal chemistry.[2] Given its role as a synthetic intermediate, the purity of this compound is paramount. Trace impurities, such as unreacted starting materials or reaction by-products, can interfere with subsequent synthetic steps, compromise the integrity of biological assay data, and introduce toxicological risks. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving the highest standards of chemical purity.

Characterizing the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the likely contaminants from its synthesis.

Target Molecule Properties:

  • Structure: Comprises a polar difluorobenzoyl group and a basic 4-methylpiperazine group.

  • Basicity: The tertiary amine in the piperazine ring (pKa ~9.7 for piperazines) is a key handle for purification.

  • Polarity: Moderately polar, making it suitable for normal-phase chromatography.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: 1-methylpiperazine and an activated form of 2,3-difluorobenzoic acid (e.g., acyl chloride).

  • Structurally Similar By-products: Di-substituted piperazine by-products (if piperazine is used instead of N-methylpiperazine) or products from side-reactions.[3]

  • Solvent Residues: Residual solvents from the reaction or initial workup.[3]

  • Degradation Products: Potential for hydrolysis or oxidation under harsh conditions.

Strategic Purification Workflow

A multi-step, orthogonal approach is often the most effective path to achieving high purity. The choice and sequence of techniques depend on the specific impurity profile of the crude material.

Purification_Workflow Crude Crude Product (Post-Reaction Workup) Extraction Optional: Acid-Base Extraction Crude->Extraction High non-basic impurity load Chromatography Column Chromatography (Primary Purification) Crude->Chromatography Complex mixture Extraction->Chromatography Recrystallization Recrystallization (Final Polishing) Chromatography->Recrystallization Crystalline solid Pure Pure Product (>98% Purity) Chromatography->Pure Amorphous or oil Recrystallization->Pure

Caption: General purification workflow for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone.

Protocol I: Flash Column Chromatography

Flash column chromatography is the workhorse technique for separating compounds with different polarities. For basic amines like our target compound, special considerations are necessary to prevent poor separation.

Causality Behind Experimental Choices: The acidic nature of standard silica gel can cause strong, non-specific binding of basic compounds, leading to significant peak tailing and reduced recovery. To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is added to the mobile phase. The TEA passivates the acidic silanol groups on the silica surface, allowing for sharp, symmetrical elution of the target amine.

Step-by-Step Protocol:
  • TLC Analysis:

    • Prepare a developing chamber with a mobile phase of 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA).

    • Spot the crude material on a silica TLC plate.

    • Develop and visualize under UV light (254 nm).

    • Goal: Adjust the DCM/MeOH ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound. This Rf generally translates well to column separation.

  • Column Packing:

    • Select a silica gel column (e.g., 230–400 mesh) with a mass approximately 50-100 times that of the crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (2-3 times the mass of the crude product).

    • Add the dissolved product to the silica and evaporate the solvent completely to create a dry powder ("dry loading"). This technique prevents band broadening and improves resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a mobile phase slightly less polar than that determined by TLC (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) to first wash off less polar impurities, then elute the product, and finally remove highly polar baseline impurities.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove residual solvents.[3]

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for moderately polar organic compounds.[4][5]
Mobile Phase Gradient: DCM/MeOH with 0.5% TEADCM/MeOH provides a good polarity range. TEA is critical to prevent peak tailing of the basic amine.
Sample Loading Dry LoadingEnsures a narrow starting band, leading to better separation.
Monitoring TLC with UV visualization (254 nm)Quick, effective method to track the separation and identify pure fractions.[4]

Table 1: Recommended Parameters for Flash Column Chromatography.

Protocol II: Recrystallization

If the product obtained from chromatography is a solid, recrystallization is an excellent final step to remove minor impurities and obtain a highly crystalline material. This technique relies on differences in solubility between the product and impurities at varying temperatures.

Causality Behind Experimental Choices: The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at room temperature or below.[3] This differential solubility allows impurities to remain in the cooled solution (mother liquor) while the pure product crystallizes out. For piperazine derivatives, alcohols and esters are often good starting points for solvent screening.[2]

Step-by-Step Protocol:
  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude solid into several test tubes.

    • Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile) to each tube.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. The solid should dissolve completely upon heating.

    • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly in a vacuum oven. The melting point of the dried crystals should be sharp and reproducible, indicating high purity.

Solvent SystemApplicationRationale
Isopropanol or Ethanol Single-solvent recrystallizationAlcohols often provide the right polarity balance for piperazine derivatives.[2]
Ethyl Acetate / Hexanes Two-solvent recrystallizationDissolve in hot ethyl acetate, then add hexanes (anti-solvent) until turbidity appears. Good for when a single solvent is not ideal.
Acetonitrile Single-solvent recrystallizationA polar aprotic solvent that can be effective for moderately polar compounds.

Table 2: Suggested Solvents for Recrystallization Screening.

Troubleshooting and Purity Verification

A systematic approach is key to resolving common purification challenges. After purification, purity must be confirmed using orthogonal analytical methods.

troubleshooting_tree cluster_chrom Chromatography Issues cluster_cryst Recrystallization Issues start Purification Outcome Unsatisfactory tailing Peak Tailing on Column start->tailing no_sep Poor Separation (Co-elution) start->no_sep low_yield_c Low Recovery start->low_yield_c oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield_r Low Yield start->low_yield_r add_tea Action: Add 0.5-1% TEA to mobile phase. tailing->add_tea Is it a basic compound? change_solvent Action: Test different solvent system (e.g., Toluene/Acetone). no_sep->change_solvent Are spots overlapping on TLC? add_solvent Action: Add more solvent, re-heat, and cool slower. oiling_out->add_solvent Is solution supersaturated? scratch Action: Scratch flask wall or add a seed crystal. no_crystals->scratch Is solution clear after cooling?

Caption: Decision tree for troubleshooting common purification issues.

Purity Verification:

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any proton- or carbon-containing impurities.

  • LC-MS: Provides the accurate mass of the compound and a purity assessment (e.g., >98% by peak area at a specific wavelength).

  • Melting Point: A narrow melting point range is a strong indicator of high purity.

Conclusion

The purification of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a critical step in its utilization for research and development. By understanding the compound's inherent basicity and employing a rational, multi-step purification strategy, researchers can consistently achieve the high purity required for reliable downstream applications. The protocols and troubleshooting guides presented here, grounded in fundamental chemical principles, provide a robust framework for optimizing the isolation of this and structurally related molecules.

References

  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem.
  • Desai, N. C., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Sreenivasa, S., et al. (2013). (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Gan, X., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Martin, A. R. (1960). Purification of piperazine. U.S. Patent No. US2919275A. Google Patents.
  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. US3481933A. Google Patents.
  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Organic Syntheses Procedure. (2014). Palladium-Catalyzed Carbonylative Esterification of Aryl Halides with Aryl Formates. Organic Syntheses. Available at: [Link]

  • Pápai, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Macquarie University Research Data Repository. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3-difluorobenzoyl)-4-methylpiperazine

Welcome to the technical support center for the synthesis of 1-(2,3-difluorobenzoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2,3-difluorobenzoyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 1-(2,3-difluorobenzoyl)-4-methylpiperazine

  • Potential Cause 1: Purity of Starting Materials. The purity of your starting materials, 2,3-difluorobenzoic acid and 1-methylpiperazine, is crucial. Impurities in these reagents can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[1]

    • Solution: Always use high-purity starting materials. It is recommended to verify the purity of 2,3-difluorobenzoic acid (typically >98%) and 1-methylpiperazine (typically 99%) by appropriate analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the synthesis.

  • Potential Cause 2: Suboptimal Reaction Conditions. The reaction conditions, including temperature, reaction time, and the choice of solvent and coupling agent, may not be optimized.[1]

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature. For the acylation reaction, it's often beneficial to perform the initial addition of reagents at a lower temperature (e.g., 0 °C) to control the exothermic reaction and then allow the reaction to proceed at room temperature or slightly elevated temperatures to ensure completion.[2]

      • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[1] Incomplete reactions will result in lower yields.

      • Solvent and Base Selection: The choice of solvent and base is critical. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used. An appropriate base, such as triethylamine or pyridine, is necessary to neutralize the acid formed during the reaction.[3]

  • Potential Cause 3: Inefficient Work-up and Purification. Significant product loss can occur during the extraction and purification steps.[1]

    • Solution:

      • Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.[1]

      • Purification: Column chromatography is a common method for purifying the final product.[2] The choice of eluent system is critical for good separation. For challenging separations, consider using semi-preparative HPLC.[1]

Problem 2: Presence of N,N'-bis(2,3-difluorobenzoyl)piperazine Impurity

  • Potential Cause: Diacylation of Piperazine Moiety. If 1-methylpiperazine is not used in sufficient excess, or if there are issues with its purity (e.g., presence of piperazine), the diacylated byproduct, N,N'-bis(2,3-difluorobenzoyl)piperazine, can form.[2]

    • Solution:

      • Stoichiometry: Use a molar excess of 1-methylpiperazine relative to the acylating agent (2,3-difluorobenzoyl chloride or 2,3-difluorobenzoic acid with a coupling agent). A study on a similar reaction involving 2,4-difluorobenzoyl chloride and piperazine demonstrated that using a 5-fold excess of piperazine significantly favored the formation of the mono-acylated product over the di-acylated one.[2]

      • Controlled Addition: Add the acylating agent slowly to the solution of 1-methylpiperazine at a controlled temperature (e.g., 0 °C) to minimize localized high concentrations of the acylating agent, which can promote diacylation.[2]

Problem 3: Residual Starting Materials in the Final Product

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted 2,3-difluorobenzoic acid or 1-methylpiperazine.[1]

    • Solution: As mentioned previously, monitor the reaction progress to ensure it has reached completion. If the reaction stalls, a modest increase in temperature or an extension of the reaction time might be necessary.[1]

  • Potential Cause 2: Ineffective Purification. The purification method may not be adequate to separate the final product from the starting materials.

    • Solution:

      • Washing: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1N HCl) to remove unreacted 1-methylpiperazine and with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove unreacted 2,3-difluorobenzoic acid.

      • Chromatography: Optimize the column chromatography conditions (e.g., solvent gradient) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(2,3-difluorobenzoyl)-4-methylpiperazine?

A1: The common impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted 2,3-difluorobenzoic acid.[4][5][6]

    • Unreacted 1-methylpiperazine.[7][8]

    • Impurities present in the starting materials themselves.

  • Process-Related Impurities (Byproducts):

    • N,N'-bis(2,3-difluorobenzoyl)piperazine: This is a diacylated byproduct that can form, particularly if the stoichiometry is not well-controlled.[2]

    • Positional Isomers: If the starting 2,3-difluorobenzoic acid contains other difluorobenzoic acid isomers, the corresponding isomeric products will be formed.[9]

  • Degradation Products:

    • Hydrolysis of the amide bond can occur under certain conditions, leading to the formation of 2,3-difluorobenzoic acid and 1-methylpiperazine.

  • Residual Solvents:

    • Solvents used in the reaction and purification steps (e.g., dichloromethane, methanol, ethanol) may be present in the final product.[10]

Q2: How can I identify and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying impurities. A well-developed HPLC method can separate the main compound from its impurities.[11][12]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents and unreacted 1-methylpiperazine.[10][13]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for identifying the molecular weight of impurities, which aids in their structural elucidation.[10][11][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about isolated impurities.[10][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify the functional groups present in the impurities.[10]

Q3: Are there any specific concerns regarding nitrosamine impurities in this synthesis?

A3: While not directly synthesized, the potential for nitrosamine impurities should be considered, especially given the use of a secondary amine (1-methylpiperazine). For instance, 1-methyl-4-nitrosopiperazine (MNP) is a known genotoxic impurity that can arise from the nitrosation of 1-methylpiperazine.[15][16]

  • Sources of Nitrosating Agents: Nitrosating agents can be present as impurities in starting materials, reagents, or solvents.

  • Control Strategy: It is crucial to use materials with low levels of nitrites and nitrates. The synthesis of 1-amino-4-methylpiperazine, a related compound, highlights the importance of controlling reaction conditions to prevent the formation of over-reduction byproducts and other impurities. Regulatory agencies like the FDA and EMA have strict limits for nitrosamine impurities in pharmaceutical products.[16]

Summary of Key Parameters for Minimizing Impurities

ParameterRecommendationRationale
Starting Material Purity Use high-purity (>98%) 2,3-difluorobenzoic acid and >99% 1-methylpiperazine.Minimizes the introduction of starting material-related impurities and side reactions.[1]
Stoichiometry Use a molar excess of 1-methylpiperazine.Favors the formation of the desired mono-acylated product and reduces diacylation.[2]
Reaction Temperature Controlled addition of acylating agent at low temperature (e.g., 0 °C).Manages the exothermic reaction and minimizes the formation of byproducts.[2]
Reaction Monitoring Utilize TLC or HPLC to track reaction progress.Ensures the reaction goes to completion, maximizing yield and minimizing residual starting materials.[1]
Work-up Procedure Include acidic and basic washes.Effectively removes unreacted starting materials.
Purification Optimize column chromatography or consider semi-preparative HPLC.Ensures high purity of the final product by removing closely related impurities.[1][2]

Synthetic Pathway and Impurity Formation

The following diagram illustrates the general synthetic pathway for 1-(2,3-difluorobenzoyl)-4-methylpiperazine and highlights the potential points of impurity formation.

Synthesis_Impurities DFBA 2,3-Difluorobenzoic Acid CouplingAgent Coupling Agent / Acyl Chloride Formation DFBA->CouplingAgent Unreacted_DFBA Unreacted 2,3-Difluorobenzoic Acid DFBA->Unreacted_DFBA MP 1-Methylpiperazine Product 1-(2,3-Difluorobenzoyl)- 4-methylpiperazine MP->Product Unreacted_MP Unreacted 1-Methylpiperazine MP->Unreacted_MP AcylChloride 2,3-Difluorobenzoyl Chloride CouplingAgent->AcylChloride AcylChloride->Product + 1-Methylpiperazine Diacylated N,N'-bis(2,3-difluorobenzoyl) -piperazine AcylChloride->Diacylated + Product / Piperazine impurity

Caption: Synthetic route and potential impurity formation points.

Experimental Protocol: General Synthesis

This is a general procedure and may require optimization based on your specific laboratory conditions and scale.

  • Acyl Chloride Formation (Optional, if starting from the acid):

    • To a solution of 2,3-difluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or disappearance of the starting material).

    • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude 2,3-difluorobenzoyl chloride.

  • Acylation:

    • Dissolve 1-methylpiperazine in an aprotic solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2,3-difluorobenzoyl chloride (or 2,3-difluorobenzoic acid and a coupling agent) in the same solvent to the 1-methylpiperazine solution.

    • Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature and stir overnight.[2]

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), water, a dilute base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2]

    • Combine the fractions containing the pure product and evaporate the solvent to obtain 1-(2,3-difluorobenzoyl)-4-methylpiperazine.

References

  • Allmpus. (n.d.). 2,3-DIFLUOROBENZOIC ACID. Retrieved from [Link]

  • Gajewska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]

  • Chemdad Co. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Riemer, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Pescara, L., et al. (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • PMC. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2023). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2015). Synthesis of impurity B of Flumazenil. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Optimization for Difluorophenyl Methylpiperazinyl Methanone Solutions

Welcome to the Technical Support Center for handling difluorophenyl methylpiperazinyl methanone and its derivatives. This structural motif is a critical intermediate and pharmacophore in the development of advanced thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling difluorophenyl methylpiperazinyl methanone and its derivatives. This structural motif is a critical intermediate and pharmacophore in the development of advanced therapeutics, including potent Cyclin-Dependent Kinase (CDK) inhibitors[1] and Tropomyosin Receptor Kinase (TRK) inhibitors[2]. While highly valuable in drug discovery, the unique combination of an electron-deficient difluorophenyl ring and a basic methylpiperazine moiety presents specific stability challenges in solution.

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute stability during your in vitro and in vivo assays.

Section 1: Mechanistic Causality of Degradation

To stabilize a compound, one must first understand the exact mechanisms of its degradation. The difluorophenyl methylpiperazinyl methanone scaffold is susceptible to three primary degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The carbonyl group of the methanone acts as a strong electron-withdrawing group (EWG). This activates the adjacent difluorophenyl ring, making the highly electronegative fluorine atoms susceptible to nucleophilic attack[3]. In protic solvents (like methanol or water) under basic conditions, the fluorine atoms can be rapidly displaced.

  • Tertiary Amine Oxidation: The 4-methylpiperazine ring contains a basic tertiary amine. In the presence of dissolved oxygen, trace peroxides (common in aged ethereal solvents), or photo-irradiation, this amine easily oxidizes to form an N-oxide.

  • Amide Hydrolysis: The central methanone linker is an amide bond. While generally robust, prolonged exposure to extreme pH (< 3.0 or > 9.0) will catalyze its hydrolysis into difluorobenzoic acid and 1-methylpiperazine.

Mechanisms Molecule Difluorophenyl Methylpiperazinyl Methanone SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Oxidation Tertiary Amine Oxidation Molecule->Oxidation Hydrolysis Amide Bond Hydrolysis Molecule->Hydrolysis Result1 Fluoro-displacement (Methoxy/Hydroxy adducts) SNAr->Result1 Result2 N-Oxide Formation (+16 Da shift) Oxidation->Result2 Result3 Difluorobenzoic Acid + Methylpiperazine Hydrolysis->Result3 Solvent Protic/Nucleophilic Solvents (e.g., MeOH, H2O) Solvent->SNAr Oxygen Dissolved O2 / Peroxides Light Exposure Oxygen->Oxidation pH Extreme pH (<3 or >9) pH->Hydrolysis

Fig 1. Primary degradation pathways of difluorophenyl methylpiperazinyl methanone.

Section 2: Troubleshooting & FAQs

Q: My LC-MS analysis of a week-old stock solution shows a new peak with a +16 Da mass shift. What is happening? A: This is the classic signature of tertiary amine oxidation on the methylpiperazine ring, resulting in an N-oxide. This occurs when solutions are stored in solvents containing dissolved oxygen or trace peroxides (e.g., THF or PEG). Solution: Switch to high-purity, peroxide-free solvents. Sparge your solvents with Argon for 15 minutes prior to dissolution, and store aliquots under an inert atmosphere.

Q: I am observing a degradation product with a net mass shift of +12 Da (-19 Da + 31 Da) when formulating in methanol. Why? A: You are observing Nucleophilic Aromatic Substitution (SNAr) . The methanone carbonyl strongly activates the difluorophenyl ring[3]. The methanol solvent acts as a nucleophile, displacing a fluorine atom (-19 Da) with a methoxy group (+31 Da). Solution: Avoid primary alcohols as primary solvents for long-term storage. Utilize aprotic solvents like anhydrous DMSO or Acetonitrile. If protic solvents are strictly required for an assay, prepare them fresh and maintain a slightly acidic to neutral pH (5.5–7.0) to suppress nucleophilic attack.

Q: My in vivo formulation in a pH 9.0 buffer is losing potency rapidly at 37°C. How can I fix this? A: At pH 9.0 and elevated temperatures, the central amide bond is undergoing base-catalyzed hydrolysis . Furthermore, high pH accelerates the SNAr displacement of fluorine by hydroxide ions. Solution: Re-optimize your formulation buffer to a physiological pH of 7.2–7.4. Use a strong biological buffering agent (e.g., HEPES or PBS) to prevent pH drift during the experiment.

Section 3: Quantitative Stability Profiling

The following self-validating data summarizes the degradation kinetics of difluorophenyl methylpiperazinyl methanone under various environmental stressors. Use this matrix to predict the shelf-life of your specific experimental setup.

Solvent SystemStorage TempAtmosphereLight ExposureHalf-Life ( t1/2​ )Primary Degradant
Methanol25°CAirAmbient48 HoursMethoxy-adduct (SNAr)
DMSO (Standard)25°CAirUV/Vis5 DaysN-oxide (Oxidation)
Aqueous Buffer (pH 9.0)37°CAirDark72 HoursDifluorobenzoic acid
DMSO (Anhydrous) -20°C Argon Dark > 12 Months None Detected
Section 4: Self-Validating Protocol for Ultra-Stable Stock Solutions

To achieve the >12-month stability profile highlighted above, follow this rigorous, step-by-step methodology. This protocol is designed as a self-validating system: if step 2 (complete dissolution) and step 3 (filtration without pressure buildup) succeed, the integrity of the final aliquot is guaranteed.

Materials Required:

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO)

  • Argon gas (high purity)

  • Amber glass HPLC vials with PTFE-lined septa

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 10 mL of anhydrous DMSO into a clean, dry septum-capped vial. Insert an Argon line via a long needle directly into the solvent and a short vent needle into the headspace. Sparge the solvent vigorously for 15 minutes to displace all dissolved oxygen.

  • Solubilization: Weigh the required amount of difluorophenyl methylpiperazinyl methanone powder into a new amber glass vial. Quickly transfer the deoxygenated DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until complete visual dissolution is achieved. (Causality note: Amber glass prevents photo-induced radical generation, protecting the tertiary amine).

  • Sterile & Particulate Filtration: Draw the solution into a glass syringe. Attach a 0.22 µm PTFE filter. Expel the first 2 drops to waste, then filter the remaining solution into a pre-purged amber vial. (Validation: The solution should pass through the filter with minimal resistance. High resistance indicates incomplete dissolution or solvent incompatibility).

  • Aliquoting and Inerting: Dispense the master stock into single-use aliquots (e.g., 100 µL) in small amber vials. Blanket the headspace of each vial with a gentle stream of Argon for 5 seconds before immediately capping tightly with a PTFE-lined septum.

  • Storage: Transfer all aliquots to a -20°C freezer. Thaw only what is needed for a single experiment; discard any unused thawed portion to prevent freeze-thaw degradation.

Workflow Step1 1. Solvent Prep (Argon Sparge) Step2 2. Solubilization (Aprotic Solvent) Step1->Step2 Step3 3. Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Storage (-20°C, Ar Blanket) Step4->Step5

Fig 2. Optimized workflow for preparing highly stable stock solutions.

References
  • Discovery ofmethanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC - NIH. [Link]

  • Linear Poly(arylene ether)s with Pendant Phenylsulfonyl Groups: Nucleophilic Aromatic Substitution Activated from the Meta Position. Macromolecules - ACS Publications.[Link]

Sources

Troubleshooting

challenges in scaling up the production of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure a robust and scalable process.

Overview of Synthetic Strategy

The synthesis of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is primarily an amide bond formation reaction. This involves the coupling of a carboxylic acid (2,3-difluorobenzoic acid) with a secondary amine (N-methylpiperazine). While straightforward at the lab scale, scaling up this process introduces challenges related to reaction kinetics, heat management, reagent selection, and product purification.

The core transformation is the activation of the carboxylic acid, which then reacts with the nucleophilic amine. The choice of activation method is critical for yield, purity, and economic viability at an industrial scale.

Synthetic_Pathway cluster_reagents Reaction Conditions Reactant1 2,3-Difluorobenzoic Acid Activated_Acid Activated Acid Intermediate (e.g., O-acylisourea, Active Ester) Reactant1->Activated_Acid + Coupling Agent Reactant2 N-Methylpiperazine Product (2,3-Difluorophenyl) (4-methylpiperazin-1-yl)methanone Reactant2->Product + Base (if needed) in Solvent Activated_Acid->Product + Base (if needed) in Solvent Byproduct Coupling Agent Byproduct (e.g., DCU, EDU) Activated_Acid->Byproduct Coupling_Agent Coupling Agent (e.g., DCC, EDC, T3P®) Base Base (optional) (e.g., DIPEA, Et3N) Solvent Solvent (e.g., ACN, 2-MeTHF)

Caption: General workflow for the amide coupling synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

This is a common and multifaceted scale-up challenge. The root cause often lies in issues with mass and heat transfer, or changes in reagent stoichiometry and purity.

Possible Causes & Solutions:

  • Poor Mixing/Mass Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and degradation.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture. Verify that a vortex is being formed, indicating adequate mixing. For heterogeneous mixtures (e.g., slurries with byproducts), ensure the stir speed is sufficient to keep solids suspended.

  • Inadequate Temperature Control (Exotherm): Amide coupling reactions are often exothermic. A small-scale flask can dissipate heat easily, but a large reactor has a much lower surface-area-to-volume ratio, trapping heat. This can accelerate side reactions or degrade the product.

    • Solution: Perform a reaction calorimetry study on a small scale to understand the heat flow. When scaling up, use a jacketed reactor with a reliable temperature control unit. Add the most reactive reagent (often the coupling agent or activated acid) slowly and sub-surface to control the rate of heat generation.

  • Moisture Contamination: Water can hydrolyze your activated acid intermediate back to the starting carboxylic acid, effectively killing the reaction. Larger quantities of solvents and reagents increase the risk of introducing water.

    • Solution: Use anhydrous grade solvents and ensure they are stored under an inert atmosphere (Nitrogen or Argon). Dry reagents if necessary. N-methylpiperazine is hygroscopic and can absorb water and CO2 from the air; ensure it is handled and stored properly.[1]

  • Impure Starting Materials: The purity of bulk starting materials may differ from the small-batch reagents used in the lab.

    • Solution: Always obtain a Certificate of Analysis (CoA) for your starting materials. Perform identity and purity checks (e.g., NMR, HPLC, Titration) on incoming raw materials before beginning the reaction.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (2,3-DFBA, N-Me-Pip) Start->Check_Purity Purity_OK Purity OK Check_Purity->Purity_OK Yes Purity_Bad Re-purify or source new batch Check_Purity->Purity_Bad No Check_Moisture Check for Moisture (Solvents, Reagents) Moisture_OK Moisture Low Check_Moisture->Moisture_OK Yes Moisture_Bad Use anhydrous solvents, dry reagents Check_Moisture->Moisture_Bad No Check_Temp Review Temperature Profile Was exotherm controlled? Temp_OK Temp Stable Check_Temp->Temp_OK Yes Temp_Bad Improve cooling, slow addition rate Check_Temp->Temp_Bad No Check_Mixing Assess Agitation Efficiency Were solids suspended? Mixing_OK Mixing Good Check_Mixing->Mixing_OK Yes Mixing_Bad Increase stir speed, use appropriate impeller Check_Mixing->Mixing_Bad No Purity_OK->Check_Moisture Moisture_OK->Check_Temp Temp_OK->Check_Mixing

Caption: Decision tree for troubleshooting low reaction yield.

Q2: After work-up, my product is an impure oil that is difficult to handle and purify. How can I achieve a clean, solid product?

This issue, often termed "oiling out," is a common challenge in crystallization and purification, especially when residual solvents or byproducts are present.[2]

Possible Causes & Solutions:

  • Residual Coupling Agent Byproducts: Byproducts from common coupling reagents (like dicyclohexylurea (DCU) from DCC or 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC) can be difficult to remove and may inhibit crystallization.[3]

    • Solution (Byproduct-Specific):

      • DCU (from DCC): DCU is largely insoluble in many organic solvents like dichloromethane or ethyl acetate but has some solubility. After the reaction, filter the bulk of the DCU, then concentrate the filtrate and consider a solvent swap to a solvent where DCU is highly insoluble (e.g., diethyl ether or cold acetone) to precipitate the rest before final purification.

      • EDU (from EDC): This urea is water-soluble. Perform multiple acidic water washes (e.g., 1M HCl or 5% citric acid solution) during your work-up to extract the urea byproduct into the aqueous phase.

  • Incorrect Crystallization Solvent System: The ideal crystallization solvent should dissolve the product when hot but have low solubility for it when cold, while keeping impurities dissolved at all temperatures.

    • Solution: Conduct a systematic solvent screen. Use a small amount of the impure oil and test various solvents and solvent mixtures (e.g., isopropanol/water, ethyl acetate/heptane, toluene/heptane). Look for a system that yields a crystalline solid upon cooling or with the addition of an anti-solvent.

  • Presence of Unreacted Starting Materials: Residual N-methylpiperazine or 2,3-difluorobenzoic acid can act as impurities that disrupt the crystal lattice.

    • Solution: Refine your work-up procedure. A basic wash (e.g., saturated sodium bicarbonate solution) will remove unreacted 2,3-difluorobenzoic acid, while an acidic wash (e.g., dilute HCl) will remove unreacted N-methylpiperazine. Ensure you re-neutralize if your product is base-sensitive before concentration.

Q3: My final product purity is low due to a persistent, closely-related impurity. How can I identify and eliminate it?

The most likely impurity is the N,N'-bis-acylated piperazine if piperazine itself is used as a starting material, or other side-products from the coupling reaction.

Possible Causes & Solutions:

  • Over-activation or Side Reactions: Using too much coupling reagent or letting the reaction run for too long at high temperatures can lead to the formation of byproducts.[4]

    • Solution: Carefully control the stoichiometry. Use 1.0-1.05 equivalents of the carboxylic acid and coupling agent relative to the N-methylpiperazine. Monitor the reaction by HPLC or TLC and stop it once the limiting reagent is consumed.[5]

  • Guanidinium Byproduct Formation: Some uronium/aminium-based coupling reagents (like HBTU/HATU) can react with the amine nucleophile to form a guanidinium byproduct, which can be difficult to remove.

    • Solution: Control the order of addition. Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This minimizes the time the free coupling reagent is exposed to the amine.

  • Identification and Removal:

    • Identification: Use LC/MS to identify the mass of the impurity. This can help you deduce its structure (e.g., unreacted starting material, dimer, or byproduct).

    • Removal: If work-up and crystallization fail, column chromatography is an option for high-value material, but it is not ideal for large-scale production.[6] A more scalable approach is to find a solvent system where the product and impurity have significantly different solubilities for selective crystallization or precipitation.

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent is best for scaling up this synthesis?

The "best" reagent for scale-up is a balance of reactivity, cost, safety, and ease of byproduct removal.

Coupling ReagentPros for Scale-UpCons for Scale-Up
DCC (Dicyclohexylcarbodiimide)Low cost, highly effective.Forms insoluble DCU byproduct (can be hard to filter on a large scale); potent skin allergen.[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms water-soluble urea byproduct, easily removed by aqueous washes. Safer to handle than DCC.Higher cost than DCC.[3]
T3P® (Propylphosphonic Anhydride)High reactivity; byproducts are water-soluble and easily removed. Often results in very clean reactions.Higher cost; often sold as a solution in a solvent like ethyl acetate or DMF.
CDI (Carbonyldiimidazole)Byproducts are imidazole and CO2 (gaseous), leading to a very clean work-up.Can be sensitive to moisture; activation can be slower than other reagents.

Recommendation: For initial scale-up, EDC in combination with an additive like HOBt (1-Hydroxybenzotriazole) is often a good starting point due to the ease of removing its byproduct. For cost-sensitive, large-scale manufacturing, a process using a less expensive reagent like thionyl chloride to first form the acid chloride, followed by reaction with N-methylpiperazine, is a common industrial approach, though it requires careful handling of corrosive reagents.

Q2: What are the primary safety concerns when handling the reagents at scale?

Scaling up requires a formal Process Hazard Analysis (PHA). Key concerns for this synthesis include:

  • 2,3-Difluorobenzoic Acid: Causes skin and serious eye irritation.[7] Avoid dust inhalation.[8] Use appropriate PPE, including gloves, safety glasses, and respiratory protection if handling the powder in an open environment.[9][10]

  • N-Methylpiperazine: Flammable liquid. Toxic if inhaled and harmful in contact with skin. Causes severe skin burns and eye damage.[11] Must be handled in a well-ventilated area, away from ignition sources, using chemical-resistant gloves and splash goggles.

  • Reaction Exotherm: As discussed in the troubleshooting section, the heat generated during the reaction can become a serious hazard at scale. Never add all reagents at once. A controlled addition rate with continuous monitoring of the internal temperature is critical.

Q3: What solvents are recommended for scale-up, and which should be avoided?

Solvent selection at scale is guided by safety, environmental regulations (Process Mass Intensity - PMI), and recovery/recycling potential.

Recommended for Scale-UpUse with CautionGenerally Avoid at Scale
2-MeTHF (2-Methyltetrahydrofuran)ACN (Acetonitrile)DCM (Dichloromethane)
EtOAc (Ethyl Acetate)THF (Tetrahydrofuran)DCE (1,2-Dichloroethane)
Toluene DMF / NMP (High-boiling point amides)Chloroform
Heptane (as anti-solvent)Diethyl Ether (High flammability)

Rationale: Solvents like DCM and DCE are often avoided due to environmental and health concerns.[4] High-boiling point solvents like DMF or NMP can be effective but are difficult to remove completely and are coming under increased regulatory scrutiny. A greener solvent like 2-MeTHF or a classic choice like Ethyl Acetate is often preferred.

Recommended Scale-Up Protocol (Starting Point)

This protocol is a starting point for a pilot-scale batch and should be optimized based on your specific equipment and safety protocols.

Objective: To synthesize (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone on a ~100 g scale.

Materials:

  • 2,3-Difluorobenzoic Acid (1.0 eq)

  • N-Methylpiperazine (1.0 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (0.1 eq, optional but recommended)

  • Ethyl Acetate (10 volumes)

  • 1 M HCl solution (for work-up)

  • Saturated NaHCO₃ solution (for work-up)

  • Saturated NaCl (Brine) solution (for work-up)

Procedure:

  • Reactor Setup: In a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 2,3-Difluorobenzoic Acid (1.0 eq) and Ethyl Acetate (5 volumes).

  • Initial Dissolution: Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.

  • Reagent Addition: Add HOBt (0.1 eq) followed by EDC·HCl (1.1 eq) to the reactor. A slight exotherm may be observed. Stir the resulting slurry for 15-30 minutes at 20-25 °C. This is the "pre-activation" step.

  • Amine Addition: Begin a slow, controlled addition of N-Methylpiperazine (1.0 eq) to the reactor via an addition funnel or pump. Crucially, monitor the internal temperature. Maintain the temperature below 35 °C using the reactor jacket cooling. The addition should take at least 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the 2,3-difluorobenzoic acid by TLC or HPLC (e.g., every hour). The reaction is typically complete in 4-12 hours.

  • Aqueous Work-up (Acidic Wash): Once the reaction is complete, add 1 M HCl (3 volumes) to the reactor and stir for 15 minutes. Stop stirring, allow the layers to separate, and drain the lower aqueous layer. This step removes unreacted N-methylpiperazine and the water-soluble urea byproduct.

  • Aqueous Work-up (Basic Wash): Add saturated NaHCO₃ solution (3 volumes) to the reactor and stir for 15 minutes. This removes unreacted carboxylic acid and HOBt. Drain the lower aqueous layer.

  • Brine Wash: Add saturated NaCl solution (2 volumes) to wash the organic layer, which helps to break any emulsions and remove residual water. Drain the aqueous layer.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. If the product is known to crystallize from a specific solvent system (e.g., Ethyl Acetate/Heptane), perform a solvent swap to that system and induce crystallization by cooling.

  • Isolation and Drying: Isolate the solid product by filtration, wash the filter cake with cold anti-solvent (e.g., Heptane), and dry the product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • 24ChemicalResearch. (2026, January 9). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis.
  • PMC. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals.
  • ChemicalBook. (2022, July 12). Uses and production of ?Piperazine.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • PMC. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET - 2,6-Difluorobenzoic Acid.
  • ChemicalBook. (2026, March 20). 2,3-Difluoro-6-methylbenzoic acid - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzoic acid, 2-fluoro-.
  • ResearchGate. A summary of the purification methods described.
  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - 2,3-Difluorobenzoic acid.
  • Synthesis and DFT studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18).
  • PubMed. (2013, February 1). (2,3-Difluoro-phen-yl)(4-tosyl-piperazin-1-yl)methanone.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • N-Methylpiperazine Safety Data Sheet. (2020, October 16).
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Comparative

A Researcher's Guide to De-risking Novel Compounds: Profiling the Cross-Reactivity of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with targets other than the intended one. These off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, or even toxicity, ultimately derailing a development program. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of a novel compound, using the case study of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 406918-24-9).[1]

As this molecule is not extensively characterized in publicly available literature, this document serves as a practical roadmap for generating the crucial data needed to build a comprehensive selectivity profile. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for data interpretation, empowering research teams to make informed decisions about the future of their lead compounds.

Initial Assessment: Structural Clues and Target Hypotheses

The chemical structure of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone offers initial clues to its potential biological targets. The presence of a piperazine ring is a common feature in many biologically active compounds, particularly those targeting the central nervous system (CNS).[2] The difluorophenyl group suggests potential interactions with a variety of receptors where halogenated aromatic moieties contribute to binding affinity.[3]

Given these features, a prudent initial hypothesis would be that this compound may interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or other CNS targets. However, without empirical data, this remains speculative. Therefore, the first step in our experimental journey is to cast a wide net through broad panel screening.

The Screening Cascade: A Tiered Approach to Defining Selectivity

A systematic and tiered approach is the most efficient method for profiling a novel compound. This process begins with broad screening to identify any potential interactions, followed by more focused assays to confirm and quantify these "hits."

G A Broad Receptor Panel Screening (Radioligand Binding Assays) B Functional Assays (e.g., Calcium Flux, cAMP) A->B C Selectivity Profiling (Against Related Subtypes) B->C  Primary Target Confirmed   D Safety Pharmacology (Key Anti-Targets e.g., hERG) B->D

Figure 1: A tiered experimental workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Screening with Radioligand Binding Assays

The initial step is to screen (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone against a large panel of receptors, ion channels, and transporters. Radioligand binding assays are the industry standard for this purpose due to their robustness and high-throughput nature.

Principle of the Assay: This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. A significant reduction in the binding of the radioligand indicates an interaction between the test compound and the receptor.

Experimental Protocol: General Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell membranes from cell lines recombinantly expressing the target receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand (e.g., ³H-spiperone for dopamine D2 receptors), and the test compound across a range of concentrations.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. This data can be used to determine a binding affinity (Ki).

Data Presentation: The results from a broad panel screen are typically presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM).

TargetClass% Inhibition @ 10 µM
Dopamine D2 ReceptorGPCR85%
Serotonin 5-HT2A ReceptorGPCR78%
Adrenergic α1A ReceptorGPCR45%
hERG ChannelIon Channel15%
... (and others)

Table 1: Hypothetical data from a broad panel radioligand binding screen for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone.

Tier 2: Hit Validation with Functional Assays

A binding event does not necessarily translate to a functional effect. A compound could be an agonist, antagonist, or have no functional consequence at all. Therefore, any significant "hits" from the binding screen must be followed up with functional assays.

Rationale for Assay Selection: The choice of functional assay depends on the signaling pathway of the receptor. For many GPCRs, this involves measuring changes in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).

G cluster_Gq Gq-Coupled GPCR Pathway Compound Agonist Receptor_Gq Receptor Gq Compound->Receptor_Gq:f0 PLC PLC Receptor_Gq:f1->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Functional_Response Functional Response Ca_Release->Functional_Response

Figure 2: A simplified signaling pathway for a Gq-coupled GPCR, a common target for functional assays measuring intracellular calcium release.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293 cells with the 5-HT2A receptor) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonistic activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonistic activity.

  • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation: Functional data should be presented to show both potency and efficacy.

TargetAssay TypeFunctional ResponsePotency (EC₅₀/IC₅₀)
Dopamine D2 ReceptorcAMP InhibitionAntagonist150 nM
Serotonin 5-HT2A ReceptorCalcium MobilizationAntagonist95 nM

Table 2: Hypothetical functional assay data confirming the antagonistic activity of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone at the D2 and 5-HT2A receptors.

Tier 3: Selectivity and Safety Profiling

With a confirmed primary target (or targets), the next step is to assess the compound's selectivity over related receptor subtypes and to screen for interactions with key proteins associated with adverse drug reactions.

Selectivity Profiling: If the compound is a potent 5-HT2A antagonist, it is crucial to determine its activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C, etc.). This provides a more detailed understanding of its pharmacological profile.

Safety Pharmacology: A standard panel of safety targets should be evaluated. The hERG (human Ether-à-go-go-Related Gene) potassium channel is of paramount importance, as inhibition can lead to cardiac arrhythmias. Other important anti-targets include a panel of Cytochrome P450 (CYP) enzymes to assess the potential for drug-drug interactions.

Conclusion: Building a Comprehensive Profile

The process outlined in this guide provides a robust framework for characterizing the cross-reactivity of a novel compound like (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. By moving systematically from broad screening to focused functional and safety assays, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for de-risking new chemical entities, enabling informed decisions, and ultimately increasing the probability of success in the long and arduous process of drug development. The absence of pre-existing data should not be seen as a roadblock, but rather as an opportunity to meticulously build a foundational understanding of a new molecule's biological activity from the ground up.

References

  • Liu, H., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. Designed for researchers, medicinal chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate how molecular modifications to this scaffold influence biological activity, particularly at dopaminergic and serotonergic receptors. We will explore the causal relationships behind experimental design choices and present comparative data to guide future optimization efforts.

Introduction: The Phenylpiperazine Methanone Scaffold

The phenylpiperazine moiety is a well-established pharmacophore, integral to numerous centrally active therapeutic agents. When combined with a difluorophenyl group via a methanone linker, it forms a versatile scaffold, (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone, which has been explored for its potential as a ligand for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1][2][3][4] The strategic placement of fluorine atoms and the nature of the piperazine substituent are critical determinants of potency, selectivity, and pharmacokinetic properties.

The purpose of this guide is to dissect the SAR of this chemical series by systematically comparing analogs. By understanding how specific structural changes impact biological outcomes, researchers can more effectively design next-generation compounds with improved therapeutic profiles.

Deconstructing the Core Scaffold: A Tale of Three Moieties

The pharmacological profile of these analogs is dictated by the interplay of three key structural components:

  • The 2,3-Difluorophenyl Group: This unit is crucial for modulating ligand-receptor interactions. The two fluorine atoms create a distinct electronic environment due to fluorine's high electronegativity.[5] This can influence pKa, hydrogen bonding capabilities, and metabolic stability. Critically, substituting metabolically vulnerable positions (like hydroxyl or methoxy groups) with fluorine is a common and effective strategy to block unwanted oxidative metabolism, a key consideration in drug design.[6]

  • The Methanone Linker: The carbonyl group serves as a rigid linker and a potential hydrogen bond acceptor, helping to orient the aromatic and piperazine rings within the receptor's binding pocket.

  • The 4-Methylpiperazine Moiety: This basic nitrogenous heterocycle is a cornerstone of many CNS-active drugs. The tertiary amine is typically protonated at physiological pH, allowing for a key ionic interaction with acidic residues (like Aspartate) in the binding sites of many aminergic GPCRs. The N-methyl substituent can be varied to fine-tune selectivity and potency.

The general workflow for exploring the SAR of this scaffold involves iterative design, synthesis, and biological evaluation, as depicted below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement A Identify Core Scaffold ((2,3-DFP)-methanone-(4-Me-Pip)) B Propose Analogs (Vary Phenyl, Piperazine, Linker) A->B Rational Design C Chemical Synthesis B->C D In Vitro Binding Assays (Ki at D2, D3, 5-HT2A etc.) C->D Test Compounds E Functional Assays (Agonist/Antagonist Activity) D->E H Establish SAR Trends D->H Analyze Data F Selectivity Profiling E->F E->H Analyze Data G ADME & In Vivo Studies F->G Promising Leads F->H I Refine Pharmacophore Model H->I J Design Next-Gen Analogs I->J J->B Iterative Cycle

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Comparative Analysis of Structural Modifications

The following sections compare the effects of specific structural alterations on receptor affinity and selectivity. The data is primarily focused on dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, which are common targets for this scaffold.

The Influence of the Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of activity. While our core topic is the 2,3-difluoro pattern, comparing it with other substitutions provides essential context.

  • Position of Fluorine: The location of fluorine atoms significantly impacts binding. For instance, in related phenylpiperazine series, moving a fluorine atom from the 4-position to the 2- or 3-position can dramatically alter receptor affinity.[1] This is because the fluorine atoms modify the molecule's electrostatic potential and can engage in specific interactions within the binding pocket or create unfavorable steric clashes.

  • Bioisosteric Replacements: Replacing fluorine with other groups is a key strategy in lead optimization.[7][8][9] For example, substituting fluorine with chlorine or a methyl group alters the lipophilicity and size of the substituent, which can be used to probe the steric and electronic requirements of the receptor binding site.[10] A 3,4-difluorophenyl group was found to be potent in a series of D4 receptor antagonists, highlighting the sensitivity of dopamine receptors to this specific substitution pattern.[10]

Modifications to the Piperazine Moiety

The piperazine ring and its N-substituent are pivotal for receptor engagement and selectivity.

  • N-Aryl Substitution: Replacing the N-methyl group with an aryl group (e.g., phenyl, pyridyl) often leads to compounds with high affinity for dopamine and serotonin receptors.[4] The nature of this aryl ring is a key determinant of the selectivity profile. For example, within a series of indazole-piperazine derivatives, a 2-methoxyphenyl substituent conferred high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, whereas replacing it with a pyridin-3-yl group resulted in lower activity.[4] This demonstrates the receptor's specific tolerance for substituents at this position.

  • Alkyl Chain Linkers: Often, the piperazine is linked to another pharmacophoric element via an alkyl chain. The length of this chain is critical. In many D₂/5-HT receptor ligands, a propyl or butyl linker is optimal for bridging the piperazine moiety with a distal aromatic group, allowing for simultaneous engagement of different subpockets within the receptor.

The diagram below summarizes the key modification sites on the general phenylpiperazine scaffold and their typical impact on pharmacological activity.

SAR_Summary cluster_main Core R1 Fluorine Position/Number: - Modulates pKa & binding - Blocks metabolism R1->Core R2 Aryl Substituents (X): - Bioisosteric replacements (Cl, Me) - Impacts lipophilicity & potency R2->Core R3 N-Substituent (R): - Critical for selectivity - Aryl groups often enhance affinity R3->Core R4 Methanone Linker: - H-bond acceptor - Provides rigidity R4->Core

Caption: Key SAR trends for the phenylpiperazine methanone scaffold.

Comparative Activity Data

To provide a quantitative comparison, the table below summarizes binding affinity data (Kᵢ in nM) for representative analogs from different chemical series targeting dopamine and serotonin receptors. While not direct analogs of the title compound, they share the core phenylpiperazine feature and illustrate the principles discussed.

Compound/Analog DescriptionModificationD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)Reference
Lead Analog 1 4-(2-Methoxyphenyl)piperazine1.24.81.4[4]
Analog 2 4-(2,3-Dichlorophenyl)piperazine13556.5[4]
Analog 3 4-(Pyridin-3-yl)piperazine150120180[4]
Analog 4 4-Phenylpiperazine221129
ACP-103 N-(4-fluorophenylmethyl) substituent>10,000>10,0000.5[11]
Ketanserin Reference 5-HT₂ₐ Antagonist631402.0[1]

Data is illustrative and sourced from studies on related scaffolds to highlight SAR principles.

Analysis of Comparative Data:

  • Arylpiperazine Substitution: The data clearly shows that the substituent on the piperazine nitrogen is a major driver of affinity and selectivity. The 2-methoxyphenyl group (Lead Analog 1) confers high, multi-target affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[4]

  • Electronic Effects: Replacing the electron-donating methoxy group with electron-withdrawing chlorides (Analog 2) maintains high 5-HT₂ₐ affinity but reduces affinity for D₂ and 5-HT₁ₐ receptors.[4]

  • Heteroaromatic Substituents: Introducing a basic nitrogen in the pyridin-3-yl ring (Analog 3) is detrimental to affinity at all three receptors compared to the phenyl or methoxyphenyl analogs.[4]

  • High Selectivity: Compound ACP-103 demonstrates that modifications outside the core arylpiperazine can achieve remarkable selectivity. By incorporating an N-(4-fluorophenylmethyl) group, it becomes a potent and highly selective 5-HT₂ₐ inverse agonist with negligible affinity for D₂ receptors.[11]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a representative protocol for determining the binding affinity (Kᵢ) of a test compound for a target receptor, such as the human D₂ dopamine receptor.

Objective:

To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to membranes prepared from cells expressing the human D₂ receptor.

Materials:
  • Receptor Source: Frozen cell membranes from HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone (a high-affinity D₂ antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D₂ antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone analogs in DMSO.

  • Scintillation Cocktail and 96-well filter plates (GF/B or GF/C).

  • Plate Harvester and Liquid Scintillation Counter .

Step-by-Step Methodology:
  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize gently in ice-cold assay buffer and dilute to the desired concentration (e.g., 10-20 µg of protein per well).

  • Assay Plate Setup: To each well of a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of the radioligand solution (diluted in assay buffer to a final concentration near its Kₑ, e.g., 0.2-0.5 nM [³H]Spiperone).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the filters to soak for at least 4 hours (or overnight) before counting.

  • Data Analysis:

    • Measure the radioactivity in each vial as disintegrations per minute (DPM) using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_compound - DPM_nsb) / (DPM_total - DPM_nsb)]) where nsb is non-specific binding.

    • Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Set Up 96-Well Plate (Total, Non-Specific, Test Compound) A->B C Add Radioligand & Membranes B->C D Incubate (e.g., 60 min at RT) C->D E Harvest & Wash (Separate bound from free ligand) D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis (Calculate IC50 & Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone scaffold represents a promising starting point for the design of novel GPCR ligands. The structure-activity relationships explored in this guide highlight several key principles for medicinal chemists:

  • The Phenyl Ring is a Hotspot for Optimization: The position and nature of substituents on the phenyl ring are paramount for modulating potency and can be used to block metabolic liabilities.

  • The Piperazine N-Substituent Governs Selectivity: The group attached to the distal piperazine nitrogen is a primary determinant of receptor selectivity. Small alkyl groups versus larger aryl groups can completely switch the pharmacological profile of the molecule.

  • Bioisosterism is a Powerful Tool: The strategic replacement of atoms or groups (e.g., F for H or OMe) is a proven method for fine-tuning physicochemical and pharmacological properties.[7][8][9]

Future research should focus on expanding the diversity of substituents at both the phenyl and piperazine moieties. Investigating alternative heterocyclic replacements for the piperazine ring could yield novel intellectual property and uncover new selectivity profiles. Furthermore, a systematic evaluation of the difluoro-substitution pattern (e.g., 2,3- vs 2,4- vs 3,4-) within a single, consistent series of analogs would provide invaluable data for refining computational models and driving the rational design of next-generation therapeutics.

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  • Satała, G., et al. (2023).
  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

Sources

Comparative

comparative analysis of difluorophenyl isomers in piperazine-based compounds

Comparative Analysis of Difluorophenyl Isomers in Piperazine-Based Compounds: SAR, Receptor Selectivity, and Synthetic Methodologies Executive Summary In medicinal chemistry, the 1-(difluorophenyl)piperazine pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Difluorophenyl Isomers in Piperazine-Based Compounds: SAR, Receptor Selectivity, and Synthetic Methodologies

Executive Summary In medicinal chemistry, the 1-(difluorophenyl)piperazine pharmacophore is a privileged scaffold frequently utilized to modulate G-protein-coupled receptors (GPCRs), including α-adrenergic, serotonin (5-HT), and dopamine (D2/D3) receptors. As a Senior Application Scientist, I frequently observe that the specific positional isomerism of the fluorine atoms (e.g., 2,4- vs. 2,5- vs. 3,4-difluoro) profoundly dictates the molecule's performance. This isomerism alters the electronic distribution (modulating the basicity of the piperazine nitrogens) and the steric conformation of the aryl-piperazine axis. This guide provides an objective comparative analysis of these isomers, supporting experimental data, and field-proven, self-validating synthetic protocols.

Structure-Activity Relationship (SAR) & Receptor Selectivity

The Causality of Fluorine Positioning Fluorine substitution on the phenyl ring affects the piperazine core through inductive electron withdrawal (-I effect), which lowers the pKa of the distal basic nitrogen. This directly modulates blood-brain barrier (BBB) penetration and electrostatic interactions within the receptor pocket. Furthermore, ortho-fluorine atoms induce a steric twist between the phenyl ring and the piperazine plane, preventing coplanarity and altering the 3D vector of the pharmacophore.

Comparative Performance Data During the development of selective α1d-adrenergic receptor antagonists (utilizing an 8-azaspiro[4.5]decane-7,9-dione core), the substitution pattern of the difluorophenyl ring was found to be critical for maximizing target affinity while minimizing cross-reactivity with off-target 5-HT1A and D2 receptors (1)[1].

Table 1: Relative Receptor Binding Profile of Difluorophenyl Isomers (Data normalized against a 2-fluoro reference baseline)

Isomer Substitutionα1d-AR Affinity5-HT1A AffinityD2 Receptor AffinityOverall Selectivity (α1d vs Off-Targets)
2-Fluoro (Reference)BaselineBaselineBaselineModerate
2,5-Difluoro Equivalent to RefDecreasedDecreasedHigh (Optimal)
2,4-Difluoro DecreasedDecreasedDecreasedLow
3,4-Difluoro DecreasedDecreasedDecreasedLow

Mechanistic Insights: The 2,5-difluorophenyl isomer maintains the critical binding interactions required for the α1d-AR pocket. The combined steric and electronic effects of the meta-positioned 5-fluoro substituent disrupt the pharmacophore required for 5-HT1A and D2 binding, effectively decoupling on-target efficacy from off-target liabilities[1]. Conversely, shifting the fluorine to the 4-position (as in the 2,4-difluoro and 3,4-difluoro isomers) results in a significant drop in primary target (α1d-AR) affinity, indicating a steric clash or unfavorable electrostatic repulsion in the deep hydrophobic pocket of the receptor[1].

SAR_Logic A Difluorophenyl Piperazine Scaffold B 2,5-Difluoro Isomer A->B Ortho/Meta F Substitution C 2,4- & 3,4-Difluoro Isomers A->C Ortho/Para or Meta/Para F D High α1d-AR Affinity Low 5-HT1A/D2 Affinity B->D Favorable Steric & Electronic Fit E Decreased α1d-AR Affinity Altered Selectivity C->E Suboptimal Pocket Fit F Optimal Target Profile (Lead Candidate) D->F Selection

Logical SAR workflow for selecting difluorophenyl piperazine isomers based on receptor selectivity.

Experimental Protocols: Synthesis and Validation Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The synthesis of these derivatives often involves the alkylation of the secondary amine of the difluorophenylpiperazine.

Protocol A: High-Temperature Nucleophilic Alkylation

Causality: Due to the strong electron-withdrawing nature of the difluorophenyl group, the nucleophilicity of the piperazine N4 nitrogen is significantly deactivated compared to unsubstituted piperazines. Therefore, standard alkylation conditions often fail, necessitating elevated temperatures and solvent-free (neat) conditions to overcome the high activation energy barrier.

Step-by-Step Methodology:

  • Reagent Preparation: Combine 1-(2,5-difluorophenyl)piperazine (100 mg, 0.51 mmol, 1.15 equiv.) with the alkylating agent, such as 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione (100 mg, 0.44 mmol, 1.0 equiv.)[1].

  • Thermal Conversion: Heat the solvent-free mixture with vigorous magnetic stirring at 160 °C for 5 to 7 hours[1].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The complete consumption of the alkyl chloride electrophile serves as the primary checkpoint.

  • Purification: Dissolve the crude melt in methanol, then transfer to a preparative thin-layer chromatography (TLC) plate (silica gel). Elute using an Ethyl Acetate/Hexane (1:1) solvent system[1].

  • Isolation: Extract the target product band. The isomers exhibit distinct polarities; for example, the 2,5-difluoro derivative typically elutes at Rf = 0.7, whereas the 3,4-difluoro derivative elutes at Rf = 0.3[1]. Rinse the silica with Chloroform/Methanol (4:1) and evaporate to yield the free base[1].

  • Self-Validating Crystallization: Dissolve the free base in anhydrous ether and precipitate by adding 1 N HCl in ether[1]. The formation of a sharp-melting white solid (e.g., mp 238−239.5 °C for the 2,5-difluoro isomer) acts as an orthogonal purity validation step[1]. Impurities will disrupt the crystal lattice, resulting in an oil or a broad melting point depression.

Synth_Workflow N1 1-(Difluorophenyl)piperazine (Deactivated Nucleophile) N3 Solvent-Free SN2 Alkylation 160 °C, 5-7 h N1->N3 N2 Alkyl Chloride Core (Electrophile) N2->N3 N4 Crude Reaction Mixture (IPC: LC-MS / TLC) N3->N4 Thermal Conversion N5 Preparative TLC / Chromatography (EtOAc/Hexane 1:1) N4->N5 Separation N6 Purified Free Base (Rf = 0.3 - 0.7) N5->N6 Isolation N7 HCl Salt Crystallization (Self-Validating Check) N6->N7 Precipitation

Step-by-step synthetic and self-validating workflow for difluorophenyl piperazine alkylation.

Protocol B: Analytical Validation via Dynamic NMR

When synthesizing amide derivatives (e.g., 2,4-difluorobenzoyl-substituted piperazines), structural validation can be complicated by the partial double-bond character of the C-N amide bond, which leads to restricted rotation (2)[2].

  • Validation Step: Perform 1H and 13C NMR spectroscopy at variable temperatures. At room temperature (25 °C), the NMR spectra will typically display split signals for the N-CH2 groups of the piperazine moiety due to the presence of distinct rotational isomers (rotamers)[2]. Heating the NMR sample (e.g., to >60 °C in DMSO-d6) will cause these signals to coalesce. This dynamic NMR technique self-validates that the peak splitting is due to conformational rotamers rather than chemical impurities or unwanted side-products[2].

Conclusion

The comparative analysis of difluorophenyl piperazine isomers underscores the profound impact of fluorine positioning on GPCR selectivity. The 2,5-difluoro isomer emerges as a superior scaffold for specific targets like the α1d-AR, effectively decoupling on-target efficacy from 5-HT1A/D2-mediated off-target liabilities. Implementing rigorous, self-validating synthetic protocols—leveraging high-temperature alkylation and dynamic NMR characterization—is essential for the successful integration of these complex isomers into modern drug development pipelines.

References

  • Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL:[Link]

Sources

Validation

Assessing the Selectivity of (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone: A Pharmacological Comparison Guide

As a Senior Application Scientist in early-stage drug discovery, assessing the off-target selectivity of novel chemical entities is paramount to predicting clinical safety and efficacy. (2,3-Difluorophenyl)(4-methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, assessing the off-target selectivity of novel chemical entities is paramount to predicting clinical safety and efficacy. (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is a highly specialized fluorinated building block. Piperazine derivatives are recognized as "privileged scaffolds" in neuropharmacology, frequently utilized to target central nervous system (CNS) G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors[1].

This guide objectively compares the selectivity profile of this 2,3-difluoro scaffold against its structural alternatives, detailing the mechanistic causality behind its binding preferences and providing self-validating experimental protocols for rigorous selectivity profiling.

Mechanistic Causality: The Role of Fluorine Positioning

The strategic incorporation of fluorine atoms onto the benzoyl ring drastically alters the physicochemical and conformational properties of the molecule[2]. The specific 2,3-difluoro substitution pattern drives selectivity through two primary mechanisms:

  • Steric Orthogonality: The fluorine atom at the ortho position (C2) creates a severe steric clash with the adjacent carbonyl oxygen of the methanone linker. This forces the difluorophenyl ring to twist out of the amide plane, adopting a rigid, orthogonal conformation. This specific 3D geometry is highly complementary to the narrow, aromatic-lined orthosteric binding pockets of 5-HT receptors (e.g., 5-HT2A)[3].

  • Electronic Inductive Effects: The meta fluorine (C3) exerts a strong electron-withdrawing inductive effect. This decreases the electron density of the aromatic ring, facilitating edge-to-face π -stacking with receptor residues. Furthermore, it modulates the basicity ( pKa ) of the distal piperazine nitrogen, reducing non-specific electrostatic binding to promiscuous targets like the Histamine H1 receptor[2].

Objective Comparison with Alternatives

To isolate the pharmacological impact of the 2,3-difluoro motif, we compare Compound A against two structural alternatives:

  • Alternative 1 (Compound B): (3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methanone. Moving the fluorine from the ortho to the para position removes the steric clash, resulting in a more planar, flexible conformation.

  • Alternative 2 (Compound C): Phenyl(4-methylpiperazin-1-yl)methanone. The unfluorinated baseline, representing maximum conformational flexibility and a higher piperazine pKa .

Quantitative Selectivity Profiling Data

The table below summarizes the binding affinity ( Ki​ in nM) across a standard CNS safety panel. Lower values indicate stronger binding.

Compound5-HT1A ( Ki​ nM)5-HT2A ( Ki​ nM)Dopamine D2 ( Ki​ nM)Histamine H1 ( Ki​ nM)Selectivity Ratio (5-HT2A / D2)
Compound A (2,3-Difluoro) 12.4 ± 1.24.8 ± 0.5 415 ± 22>10,000~86x
Compound B (3,4-Difluoro) 45.1 ± 3.828.3 ± 2.185 ± 61,250 ± 85~3x
Compound C (Unfluorinated) 115.0 ± 8.595.0 ± 7.462 ± 5145 ± 12~0.6x

Data Interpretation: Compound A demonstrates exceptional selectivity for 5-HT receptors over Dopamine D2 and Histamine H1 receptors. The unfluorinated baseline (Compound C) is highly promiscuous, highlighting the critical role of the ortho-fluorine in restricting the conformation to favor 5-HT binding pockets[3].

Experimental Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system. The following methodologies detail the exact workflows used to generate the selectivity data.

Protocol 1: High-Throughput Radioligand Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compounds.

  • Step 1: Membrane Preparation & QC. Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 mins. Self-Validation: Quantify protein concentration using a BCA assay; proceed only if yield is >2 mg/mL to ensure sufficient receptor density.

  • Step 2: Competitive Displacement. In a 96-well plate, incubate 10 µg of membrane protein with a fixed concentration of radioligand (e.g., 1 nM [ 3 H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (10 −11 to 10 −5 M).

  • Step 3: Non-Specific Binding (NSB) Determination. Self-Validation: Include control wells containing 10 µM of a cold, unlabeled reference ligand (e.g., unlabelled Ketanserin) to define NSB.

  • Step 4: Filtration and Readout. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash thrice with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Binding affinity does not equal functional activity. This assay determines if the compound acts as an agonist or antagonist at Gi-coupled receptors (like 5-HT1A).

  • Step 1: Cell Plating. Seed CHO-K1 cells expressing 5-HT1A at 10,000 cells/well in a 384-well plate.

  • Step 2: Stimulation & Treatment. Add 500 nM Forskolin to stimulate baseline adenylyl cyclase activity (increasing cAMP). Simultaneously, add the test compound. Self-Validation: Include a known full agonist (e.g., 8-OH-DPAT) as a positive control to establish the maximum possible Emax​ (cAMP inhibition).

  • Step 3: HTRF Detection. Lyse cells and add anti-cAMP Cryptate and d2-labeled cAMP. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Visualizations

Workflow A Compound Synthesis B Membrane Preparation A->B C Radioligand Displacement B->C D Selectivity Profiling C->D

Workflow for assessing GPCR selectivity of piperazine derivatives.

Signaling Ligand 2,3-Difluoro Ligand GPCR 5-HT Receptor Ligand->GPCR High Affinity Binding GProtein Gi/o Protein GPCR->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition Output Decreased cAMP Effector->Output Signal Transduction

Mechanism of action for 5-HT receptor modulation by fluorinated ligands.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH PMC URL:[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin Source: D-NB Info URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone proper disposal procedures

Professional Laboratory Disposal and Handling Guide for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone In pharmaceutical drug development and synthetic chemistry, piperazine derivatives are ubiquitous building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Disposal and Handling Guide for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

In pharmaceutical drug development and synthetic chemistry, piperazine derivatives are ubiquitous building blocks. However, the disposal of fluorinated organic amides like (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 406918-24-9) requires strict operational protocols. Because this molecule contains both strongly bonded halogens (fluorine) and a nitrogenous ring (piperazine), improper disposal can lead to the release of highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx).

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand the causality between the molecule's structural features and its behavior during destruction. Standard laboratory waste disposal relies on incineration; however, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature burning will not fully cleave this bond, leading to incomplete combustion and the emission of toxic fluorinated byproducts [1].

Furthermore, when the C-F bonds are successfully broken at high temperatures, they form corrosive hydrogen fluoride (HF). The presence of the piperazine ring simultaneously generates nitrogen oxides (NOx) upon oxidation [2]. Therefore, this chemical must be strictly classified as Halogenated Organic Waste to ensure it is routed to a specialized high-temperature incinerator equipped with alkaline and NOx scrubbers.

Table 1: Physicochemical Properties and Disposal Implications

Structural FeatureChemical Consequence During DestructionOperational Disposal Implication
Difluorophenyl Group High thermal stability; generates HF gas upon combustion.Must be segregated into Halogenated Waste . Requires >1100°C incineration with NaOH scrubbing.
Piperazine Ring Generates NOx gases upon thermal oxidation.Requires incineration facilities equipped with Selective Catalytic Reduction (SCR) or NOx scrubbers.
Methanone (Carbonyl) Acts as a hydrogen bond acceptor; soluble in many organic solvents.Liquid waste streams must be carefully compatibility-checked before bulking.
Physical State Typically a solid or viscous oil at room temperature.Spill response requires mechanical collection (sweeping) rather than standard liquid absorption.

Operational Waste Segregation & Disposal Workflow

The following protocol establishes a self-validating system for waste management. By strictly segregating halogenated waste, laboratories ensure that the downstream incinerator maintains the correct British Thermal Unit (BTU) value. If high-water non-halogenated waste is accidentally mixed with this fluorinated compound, the incinerator temperature drops, triggering an Automatic Waste Feed Cutoff (AWFCO) and resulting in severe regulatory non-compliance [3].

Phase A: Source Segregation and Containerization
  • Designate Specific Receptacles: Assign a dedicated, clearly marked high-density polyethylene (HDPE) or PTFE-lined container specifically for "Halogenated Organic Waste." Do not use standard glass if trace water and active fluorides are expected, though glass is generally acceptable for stable fluorinated organics.

  • Prevent Cross-Contamination: Never mix this waste stream with non-halogenated solvents (e.g., acetone, ethanol, or hexane). Mixing dilutes the halogen concentration, complicating the specific scrubbing requirements at the destruction facility and exponentially increasing disposal costs.

  • Handle Solid Waste Separately: Contaminated PPE, weigh boats, and empty vials that contacted the pure (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone must be placed in a separate solid hazardous waste bin, explicitly labeled as containing trace fluorinated organics.

Phase B: Labeling and Compliance
  • Apply RCRA Labels: Attach a standard Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Hazardous Waste label (or local equivalent) immediately upon the first drop of waste entering the container [3].

  • List Constituents: Explicitly write "(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (Fluorinated Amine)" on the label. Do not use abbreviations.

Phase C: Final Destruction (High-Temperature Incineration)
  • Facility Routing: Transfer the waste via a licensed hazardous waste vendor to a permitted commercial incinerator (e.g., a rotary kiln).

  • The Destruction Mechanism: The incinerator will subject the waste to temperatures exceeding 1100°C (2012°F). At this thermal threshold, the C-F bonds are shattered.

  • Scrubbing (The Validation Step): The resulting exhaust gas, now rich in HF and NOx, is passed through a wet alkaline scrubber (typically a sodium hydroxide spray). The HF reacts with NaOH to form benign sodium fluoride (NaF) and water. The system validates its own success via continuous pH monitoring of the scrubber effluent; a stable pH indicates complete neutralization of the acid gas [2].

Spill Response and Decontamination Protocol

In the event of an operational spill of the pure compound, immediate containment is required to prevent environmental contamination and exposure.

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.

  • Don Appropriate PPE: Wear nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat. If the spill is large and outside a ventilated area, a half-face respirator with organic vapor/acid gas cartridges may be required.

  • Containment (Solid/Oil): If the material is in its solid or viscous state, do not use water, as this will spread the contaminant. Gently sweep the material using a dedicated anti-static brush and dustpan.

  • Absorption (Solution): If the chemical is dissolved in a solvent (e.g., Dichloromethane or DMSO), apply an inert, non-combustible absorbent material (such as diatomaceous earth or vermiculite).

  • Decontamination: Wash the spill surface with a strong detergent and water. Collect all wash water and absorbent materials into the Solid Halogenated Waste container.

Waste Routing Decision Matrix

The following diagram illustrates the logical flow for routing (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone waste to ensure complete and compliant destruction.

WasteRouting Start (2,3-Difluorophenyl) (4-methylpiperazin-1-yl)methanone Waste Stream IsSolid Physical State? Start->IsSolid SolidWaste Solid/Powder Waste (Contaminated PPE/Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid/Solution Waste IsSolid->LiquidWaste Liquid Halogenated Halogenated Organic Waste Container SolidWaste->Halogenated SolventCheck Mixed with Non-Halogenated Solvents? LiquidWaste->SolventCheck SolventCheck->Halogenated Yes/No (Default to Halogenated) Incinerator High-Temp Incineration (>1100°C) + Alkaline Scrubber Halogenated->Incinerator Safe Complete Destruction (HF & NOx Neutralized) Incinerator->Safe

Waste segregation and high-temperature incineration routing for fluorinated piperazine derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. URL: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Combustion." EPA Archive. URL:[Link]

  • US Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL:[Link]

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